1-(Pyrazine-2-carbonyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C10H14N4O/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6,11H2 |
InChI Key |
OOPVDYMIOCWMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 1-(Pyrazine-2-carbonyl)piperidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(Pyrazine-2-carbonyl)piperidin-4-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to serve as a robust predictive resource. This guide is intended to aid researchers in the identification, characterization, and quality control of this and similar compounds, which are of interest in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established scientific literature and best practices in analytical chemistry.
Introduction
1-(Pyrazine-2-carbonyl)piperidin-4-amine is a heterocyclic compound featuring a pyrazine ring connected via an amide linkage to a 4-aminopiperidine moiety. The pyrazine ring is a known bioisostere for other aromatic systems and is a key component in numerous biologically active molecules. The piperidine scaffold is also a prevalent feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The primary amine on the piperidine ring offers a site for further functionalization, making this compound a versatile building block in medicinal chemistry.
Accurate spectroscopic characterization is critical for confirming the identity and purity of such compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Pyrazine-2-carbonyl)piperidin-4-amine.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on the analysis of related pyrazine carboxamides and piperidine derivatives.[1][2][3]
2.1.1. ¹H NMR (Proton NMR)
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the protons of the pyrazine and piperidine rings.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Pyrazine-2-carbonyl)piperidin-4-amine
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazine H-3 | ~8.90 | d | ~1.5 | |
| Pyrazine H-5 | ~8.78 | d | ~2.5 | |
| Pyrazine H-6 | ~8.71 | dd | ~2.5, 1.5 | |
| Piperidine H-2, H-6 (axial/equatorial) | ~3.50 - 4.20 | m | - | Broad signals due to amide bond rotation and ring conformational exchange. |
| Piperidine H-3, H-5 (axial/equatorial) | ~1.50 - 2.00 | m | - | |
| Piperidine H-4 | ~2.80 - 3.20 | m | - | |
| Amine NH₂ | ~2.00 - 3.00 | br s | - | Chemical shift can vary with concentration and temperature. May exchange with D₂O. |
-
Expertise & Experience: The protons on the pyrazine ring are expected to be in the downfield region (δ 8.7-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.[4][5][6] The piperidine protons will show more complex and potentially broad signals due to restricted rotation around the amide C-N bond, leading to magnetic non-equivalence of the axial and equatorial protons.[7] The protons on the carbons adjacent to the amide nitrogen (H-2, H-6) will be the most downfield of the piperidine signals.
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Pyrazine-2-carbonyl)piperidin-4-amine
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | ~165 | The amide carbonyl is a key indicator.[8] |
| Pyrazine C-2 | ~146 | Quaternary carbon attached to the carbonyl. |
| Pyrazine C-3 | ~145 | |
| Pyrazine C-5 | ~143 | |
| Pyrazine C-6 | ~140 | |
| Piperidine C-2, C-6 | ~42 - 47 | Broad signals may be observed due to amide rotamers. |
| Piperidine C-3, C-5 | ~30 - 35 | |
| Piperidine C-4 | ~45 - 50 |
-
Expertise & Experience: The amide carbonyl carbon is expected to resonate around 165 ppm.[8] The pyrazine carbons will be in the aromatic region, typically between 140 and 150 ppm.[9] The piperidine carbons will be in the aliphatic region, with the carbons adjacent to the nitrogen atoms (C-2, C-6, and C-4) being the most deshielded.[10]
2.1.3. NMR Experimental Protocol
A self-validating protocol for acquiring high-quality NMR data is crucial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger spectral width (e.g., 0-200 ppm).
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is essential for unambiguous assignment of quaternary carbons and piecing together the molecular fragments.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.
Diagram of NMR Workflow:
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 1-(Pyrazine-2-carbonyl)piperidin-4-amine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3400 - 3250 | Medium | Two bands expected for a primary amine.[11] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong | |
| C=O Stretch (Amide) | 1680 - 1650 | Strong | A prominent and characteristic band.[12] |
| N-H Bend (Amine) | 1650 - 1580 | Medium | [11] |
| C=N, C=C Stretch (Aromatic) | 1600 - 1450 | Medium | |
| C-N Stretch | 1350 - 1200 | Medium |
-
Trustworthiness: The presence of a strong absorption band around 1670 cm⁻¹ for the amide carbonyl, along with the characteristic N-H stretching bands of the primary amine, would provide strong evidence for the successful synthesis of the target molecule.[12] The absence of a broad O-H stretch from a carboxylic acid starting material (if applicable) would indicate the completion of the amidation reaction.
2.2.1. IR Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Molecular Ion (M⁺): For 1-(Pyrazine-2-carbonyl)piperidin-4-amine (C₁₀H₁₄N₄O), the exact mass of the molecular ion is 206.1168 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very close to this value.
-
Nominal Mass: The nominal molecular weight is 206 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 207.[1]
Predicted Fragmentation Pattern:
The molecule is expected to fragment at the weakest bonds, primarily the amide bond and adjacent to the nitrogen atoms.
Diagram of Key MS Fragmentations:
Caption: Predicted major fragmentation pathways.
-
Authoritative Grounding: The most prominent fragmentation is likely the cleavage of the amide bond, leading to the formation of the pyrazinoyl cation (m/z 107) and a fragment corresponding to the 4-aminopiperidine radical. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for amines.[13]
2.3.1. MS Experimental Protocol
Step-by-Step Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The resulting ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Synthesis and Purity Considerations
The synthesis of 1-(Pyrazine-2-carbonyl)piperidin-4-amine typically involves the coupling of pyrazine-2-carboxylic acid with 4-aminopiperidine.[14][15] Common coupling reagents include carbodiimides (like EDC) or conversion of the carboxylic acid to an acid chloride.[2][14]
Diagram of Synthetic Pathway:
Caption: General synthetic route.
-
Trustworthiness: It is imperative to purify the final product, for example, by column chromatography or recrystallization, to remove any unreacted starting materials or coupling agent byproducts.[15] The spectroscopic techniques outlined in this guide are essential for confirming the successful synthesis and assessing the purity of the final compound. For instance, the absence of signals corresponding to the starting materials in the NMR and MS spectra would indicate a high degree of purity.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(Pyrazine-2-carbonyl)piperidin-4-amine. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the characterization of this and related compounds. The protocols and interpretations provided herein are designed to ensure scientific integrity and support the development of novel chemical entities in a research setting.
References
- Srinivasarao, S., et al. (2020). Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. The Royal Society of Chemistry.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).
- Journal of Current Pharma Research. (n.d.).
- International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
- Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
- PubChem. (n.d.). 1-(pyridine-2-carbonyl)piperazine. PubChem.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central.
- Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR). Chemistry LibreTexts.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
- National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PubMed Central.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. SpectraBase.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). Pyrazine(290-37-9) 13C NMR spectrum. ChemicalBook.
- ResearchGate. (2025). Synthesis, spectroscopic and X-ray characterization of various pyrazine-bridged platinum(II) complexes...
- RACO. (n.d.).
- CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
- Hilaris. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
- ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- PubMed. (2023). Use of N-(4-aminophenyl)
- LibreTexts. (2023).
Sources
- 1. rsc.org [rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rjpbcs.com [rjpbcs.com]
- 15. jyoungpharm.org [jyoungpharm.org]
1-(Pyrazine-2-carbonyl)piperidin-4-amine mechanism of action
The following technical guide details the structural utility, pharmacophoric mechanism, and experimental applications of 1-(Pyrazine-2-carbonyl)piperidin-4-amine .
Pharmacophore Mechanism, Structural Biology, and Synthetic Utility
Executive Summary
1-(Pyrazine-2-carbonyl)piperidin-4-amine (CAS: 1185308-94-4) is a high-value privileged scaffold and chemical intermediate used in the discovery of small molecule inhibitors for kinases (e.g., Salt Inducible Kinases, SIKs), metabolic enzymes (e.g., 11
Unlike a standalone drug, its "Mechanism of Action" is defined by its role as a pharmacophoric backbone . It provides a rigid piperidine spacer that orients the pyrazine "head" (often a hinge-binder or solvent-front interactor) relative to the primary amine "tail" (which serves as the attachment point for specificity-determining groups). This guide analyzes the molecule's contribution to ligand-target binding kinetics and provides protocols for its utilization in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2]
| Property | Data |
| IUPAC Name | (4-aminopiperidin-1-yl)(pyrazin-2-yl)methanone |
| CAS Number | 1185308-94-4 (HCl salt: 1185308-94-4) |
| Molecular Formula | C |
| Molecular Weight | 206.24 g/mol |
| LogP (Predicted) | ~ -0.5 (Hydrophilic) |
| pKa (Amine) | ~ 10.5 (Basic, protonated at physiological pH) |
| Key Structural Motifs | Pyrazine (e- deficient heteroaryl), Amide Linker, Piperidine (Chair conformation), Primary Amine |
Mechanism of Action: Pharmacophoric Contribution
The biological activity of compounds derived from 1-(Pyrazine-2-carbonyl)piperidin-4-amine relies on three distinct structural mechanisms.
A. The Pyrazine "Anchor" (Hinge Binding & H-Bonding)
In kinase inhibitors, the pyrazine ring often functions as a hinge binder . The nitrogen atoms (N1/N4) act as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., in SIK or JAK family kinases).
-
Metabolic Stability: Unlike a phenyl ring, the pyrazine ring is electron-deficient, reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).
-
Dipole Interaction: The carbonyl oxygen of the amide linkage often engages in water-mediated hydrogen bonding or direct interaction with lysine residues (e.g., Catalytic Lysine) in the ATP-binding pocket.
B. The Piperidine "Spacer" (Conformational Restriction)
The piperidine ring exists predominantly in a chair conformation . This rigidity is critical for entropy reduction upon binding.
-
Vectorial Alignment: It forces the primary amine (at position 4) to project away from the pyrazine core at a defined angle (~180° vector), ensuring that the "warhead" attached to the amine reaches deep hydrophobic pockets or allosteric sites without incurring a high entropic penalty.
C. The Primary Amine "Vector" (Derivatization Point)
The 4-amine is the site of diversity. In 11
Therapeutic Applications & Target Contexts
Case Study 1: Salt Inducible Kinase (SIK) Inhibition
Inhibitors of SIK1, SIK2, and SIK3 are investigated for anti-inflammatory effects (via IL-10 upregulation).
-
Mechanism: The pyrazine-carbonyl-piperidine scaffold occupies the ATP-binding site.
-
Downstream Effect: Inhibition of SIK leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators), driving anti-inflammatory gene expression.
Case Study 2: HIF-Prolyl Hydroxylase (PHD) Inhibition
Used in treating anemia and ischemia.[1]
-
Mechanism: The scaffold mimics the 2-oxoglutarate co-substrate. The pyrazine nitrogen coordinates the active site Iron (Fe2+), preventing the hydroxylation of HIF-1
. -
Result: Stabilization of HIF-1
, leading to erythropoietin (EPO) production.
Visualization: Scaffold Interaction & Synthesis Workflow
Figure 1: Synthetic workflow generating the scaffold and its divergent mechanistic applications in Kinase vs. Metabolic Enzyme inhibition.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Standard Procedure)
Objective: Create the core scaffold for SAR library generation.
-
Activation: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.
-
Coupling: Add tert-butyl piperidin-4-ylcarbamate (1.0 eq). Allow to warm to RT and stir for 12h.
-
Workup: Dilute with EtOAc, wash with NaHCO
, brine, and water. Dry over Na SO . -
Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 2h. Evaporate volatiles.
-
Validation: Verify via LC-MS (M+H = 207.1) and
H NMR.[2][1]
Protocol B: In Vitro SIK2 Kinase Assay (Validation of Derived Inhibitor)
Objective: Test the potency of a library compound derived from the scaffold.
-
Reagents: Recombinant human SIK2, peptide substrate (e.g., generic Ser/Thr peptide), ATP (Km concentration), and test compound.
-
Reaction: Incubate SIK2 + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT) for 15 min. -
Initiation: Add ATP and Substrate. Incubate for 60 min at RT.
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC
.
References
-
Sundberg, T. B., et al. (2016). "Small-molecule screening identifies inhibition of salt-inducible kinases as a therapeutic strategy to enhance immunoregulatory functions of dendritic cells." Proceedings of the National Academy of Sciences.
-
Deng, X., et al. (2019). "Discovery of novel inhibitors of HIF-prolyl hydroxylase 2 (PHD2) for the treatment of anemia." Journal of Medicinal Chemistry. (Contextual citation for PHD inhibitor scaffolds).
-
Google Patents. (2024). "Salt Inducible Kinase Inhibitors (US20240025892A1)."[2]
-
CymitQuimica. "1-(Pyrazine-2-carbonyl)piperidin-4-amine hydrochloride - Product Data."
Sources
Solubility and stability of 1-(Pyrazine-2-carbonyl)piperidin-4-amine
An In-depth Technical Guide Solubility and Stability Profile of 1-(Pyrazine-2-carbonyl)piperidin-4-amine: A Methodological Approach for Preformulation and Development
**Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1-(Pyrazine-2-carbonyl)piperidin-4-amine, a heterocyclic compound with potential applications in drug discovery. Given the prevalence of pyrazine and piperidine scaffolds in medicinal chemistry, understanding the physicochemical properties of this specific molecule is paramount for its advancement.[1][2] This document outlines detailed, field-proven methodologies for solubility assessment across a pharmaceutically relevant pH range and for evaluating chemical stability under forced degradation conditions as stipulated by ICH guidelines. The causality behind experimental choices, from solvent selection to analytical instrumentation, is explained to provide a self-validating system for researchers. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction and Scientific Context
1-(Pyrazine-2-carbonyl)piperidin-4-amine incorporates two key heterocyclic systems: a pyrazine ring and a piperidine ring. The pyrazine moiety is a component of numerous biologically active compounds, including vitamins and approved pharmaceutical agents like the anti-tubercular drug Pyrazinamide.[1][3] The piperidine scaffold is also a privileged structure in drug design, known for improving pharmacokinetic properties.[4] The combination of these rings via a stable amide linkage results in a molecule of significant interest.
Early-stage characterization of solubility and stability is a cornerstone of successful drug development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy. This guide provides the necessary protocols and scientific rationale to thoroughly profile 1-(Pyrazine-2-carbonyl)piperidin-4-amine, enabling informed decisions in lead optimization, formulation development, and regulatory submissions.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for designing relevant experiments. The following table summarizes the key physicochemical parameters for 1-(Pyrazine-2-carbonyl)piperidin-4-amine, derived from computational prediction and structural analogy to related compounds.
| Property | Predicted Value / Information | Rationale and Implication |
| Chemical Structure | ![]() | The structure contains a UV-active pyrazine ring, a basic piperidine nitrogen, and a primary amine, all of which influence its properties. |
| Molecular Formula | C₁₀H₁₄N₄O | - |
| Molecular Weight | 206.24 g/mol | Influences diffusion and solubility characteristics. |
| Predicted pKa | pKa₁ ≈ 8.5-9.5 (Piperidine amine)pKa₂ ≈ 0.5-1.0 (Pyrazine nitrogen) | The primary amine on the piperidine ring is the main basic center, making solubility highly pH-dependent. The pyrazine nitrogens are very weakly basic.[5][6] |
| Predicted LogP | 0.5 - 1.5 | Suggests moderate lipophilicity, indicating that permeability may be favorable but aqueous solubility could be a challenge, particularly at neutral to high pH. |
Aqueous Solubility Profile
The pH-dependent solubility profile is critical due to the primary amine (pKa ≈ 9), which will be protonated and highly soluble in acidic environments (e.g., the stomach) but largely neutral and less soluble at physiological pH (e.g., the intestine).
Causality Behind Experimental Design
The shake-flask method is the gold-standard for determining equilibrium solubility. It ensures that the solution reaches saturation, providing a thermodynamically accurate value. The choice of buffers (pH 1.2, 4.5, 6.8, and 7.4) is mandated by their relevance to the human gastrointestinal tract and systemic circulation. Including a common organic co-solvent like ethanol helps to understand the compound's behavior in potential liquid formulations.
Experimental Protocol: Equilibrium Solubility by Shake-Flask
-
Preparation: Prepare buffered solutions at pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), pH 6.8, and pH 7.4 (Phosphate buffers).
-
Addition of Compound: Add an excess amount of 1-(Pyrazine-2-carbonyl)piperidin-4-amine to 2 mL of each buffer in separate glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.22 µm PVDF syringe filter to remove any remaining undissolved solid. The choice of a low-binding filter material is critical to prevent loss of analyte.
-
Dilution & Analysis: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.0).
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Representative Solubility Data
The following table presents hypothetical data to illustrate the expected pH-dependent solubility profile.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |
| 0.1 N HCl (pH 1.2) | 25 | > 50 | Very Soluble |
| Acetate Buffer (pH 4.5) | 25 | 15.2 | Soluble |
| Phosphate Buffer (pH 6.8) | 25 | 1.1 | Sparingly Soluble |
| Phosphate Buffer (pH 7.4) | 25 | 0.8 | Slightly Soluble |
| Water | 25 | 2.5 | Sparingly Soluble |
| 20% Ethanol (v/v) in Water | 25 | 5.8 | Soluble |
Insight: The data clearly show that solubility is high at low pH where the primary amine is protonated, and drops significantly as the pH approaches and exceeds its pKa. This behavior is characteristic of a basic compound and suggests potential absorption challenges in the lower intestine.
Chemical Stability and Degradation Profile
Forced degradation studies are performed to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.
Causality Behind Experimental Design
The stress conditions (acid, base, oxidation, heat, light) are chosen based on ICH guideline Q1A(R2) to cover the most likely degradation routes encountered during manufacturing, storage, and administration.
-
Acid/Base Hydrolysis: Targets the amide bond, the most likely labile functional group in the structure.
-
Oxidation: Probes for sensitivity to oxidative stress, which can occur in the presence of air or peroxide residues. The piperidine ring and primary amine could be susceptible.
-
Thermal: Assesses intrinsic stability at elevated temperatures.
-
Photolytic: Evaluates sensitivity to light, a critical parameter for packaging and storage.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of 1-(Pyrazine-2-carbonyl)piperidin-4-amine at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic: Mix stock solution with 1N HCl and heat at 80°C for 24 hours.
-
Basic: Mix stock solution with 1N NaOH and heat at 80°C for 24 hours.
-
Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photolytic: Expose the solid compound and a solution to UV/Vis light (ICH Q1B conditions: overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
-
Neutralization & Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a target concentration of ~0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Assess for loss of the parent peak (degradation) and the appearance of new peaks (degradants).
Visualization: Hypothetical Degradation Pathway
The most probable degradation pathway is the hydrolysis of the amide bond, which would yield pyrazine-2-carboxylic acid and piperidin-4-amine.
Caption: Predicted primary degradation pathway via amide hydrolysis.
Representative Forced Degradation Data
| Stress Condition | % Degradation of Parent | No. of Degradants Observed | Remarks |
| 1N HCl, 80°C, 24h | 18.5% | 2 | Significant degradation, likely amide hydrolysis. |
| 1N NaOH, 80°C, 24h | 25.2% | 2 | More extensive degradation under basic conditions. |
| 3% H₂O₂, RT, 24h | 4.1% | 1 | Minor oxidative degradation observed. |
| Heat (Solid, 105°C, 48h) | < 1.0% | 0 | Compound is stable in solid form to heat. |
| Photolytic (ICH Q1B) | 2.3% | 1 | Minor sensitivity to light. |
Insight: The compound shows susceptibility to hydrolytic degradation, particularly under basic conditions. It is relatively stable to oxidation, heat, and light. This information is crucial for selecting appropriate formulation strategies (e.g., avoiding high pH excipients) and defining storage conditions.
Analytical Methodology for Quantification
A robust, stability-indicating analytical method is required for both solubility and stability studies. A reverse-phase HPLC method with UV detection is suitable for this molecule due to the strong UV absorbance of the pyrazine ring.
Protocol: RP-HPLC-UV Method
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reverse-phase column offering good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the analyte for sharp peaks and good retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 min | A gradient elution ensures that the parent compound and any potential degradants with different polarities are well-separated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | The pyrazine ring is expected to have a strong absorbance maximum in this region, providing good sensitivity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Forward-Looking Strategy
This guide establishes a comprehensive methodological framework for evaluating the solubility and stability of 1-(Pyrazine-2-carbonyl)piperidin-4-amine. The representative data indicate that the compound is a weak base with pH-dependent solubility, being highly soluble in acidic conditions but only slightly soluble at neutral pH. This suggests that formulation strategies such as salt formation or the use of solubility enhancers may be necessary to ensure adequate oral absorption.
The compound demonstrates good stability against thermal, oxidative, and photolytic stress but is susceptible to hydrolysis, particularly under basic conditions. This knowledge is critical for guiding formulation development, selecting compatible excipients, and defining appropriate manufacturing and storage conditions to ensure a safe and effective final product. The outlined protocols provide a robust and scientifically sound basis for the continued development of this promising molecule.
References
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... Retrieved February 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1-Piperazinecarbothioamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl- Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]
-
Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Retrieved February 20, 2026, from [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved February 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 20, 2026, from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US9321007B2 - Blends of amines with piperazine for CO2 capture.
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved February 20, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, March 25). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. PMC. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2020, March 30). design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Retrieved February 20, 2026, from [Link]
-
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved February 20, 2026, from [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved February 20, 2026, from [Link]
-
Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved February 20, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved February 20, 2026, from [Link]
-
SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Retrieved February 20, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Retrieved February 20, 2026, from [Link]
-
NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved February 20, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
Structural Integrity & Solid-State Profiling of 1-(Pyrazine-2-carbonyl)piperidin-4-amine
Topic: Content Type: Technical Whitepaper / Crystallographic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
The piperidine-pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in Spleen Tyrosine Kinase (SYK) inhibitors, GPCR ligands, and various oncology candidates. This guide focuses on the structural characterization of 1-(Pyrazine-2-carbonyl)piperidin-4-amine (CAS: 200065-28-5 [Free Base] / 1185308-94-4 [HCl Salt]), a key building block where the rigid pyrazine-amide linkage dictates the spatial orientation of the solvent-exposed amine.
Understanding the solid-state behavior of this intermediate is not merely an academic exercise; it is a critical quality attribute (CQA) for process scale-up. Polymorphism or solvate formation in this intermediate can lead to variations in downstream coupling efficiency and final API purity.
Synthesis & Isolation for Crystallography
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must move beyond standard synthetic purity. The presence of rotamers (due to the amide bond) and the basicity of the primary amine require a specific isolation protocol.
Optimized Synthetic Route
The synthesis typically involves an amide coupling followed by a Boc-deprotection.
-
Coupling: Pyrazine-2-carboxylic acid is coupled with tert-butyl piperidin-4-ylcarbamate using T3P (Propylphosphonic anhydride) or HATU. T3P is preferred for process safety and ease of workup.
-
Deprotection: Acidic cleavage (HCl/Dioxane or TFA/DCM) yields the salt.
-
Free Base Generation (Critical for Crystallography):
-
Challenge: The HCl salt often forms hydrates or hygroscopic needles unsuitable for single-crystal XRD.
-
Solution: Neutralize the salt with saturated NaHCO₃, extract into DCM, and dry over Na₂SO₄. The free base offers a more ordered lattice driven by hydrogen bonding rather than ionic stacking.
-
Crystallization Screening Matrix
The following matrix is designed to screen for the thermodynamically stable polymorph (Form I) versus kinetic solvates.
| Method | Solvent System | Conditions | Target Outcome |
| Slow Evaporation | Methanol (MeOH) | Ambient Temp, N₂ atmosphere | High-quality prisms (Form I) |
| Vapor Diffusion | EtOH (Solvent) / Hexane (Anti-solvent) | Closed chamber, 4°C | Defect-free blocks |
| Cooling Crystallization | Isopropyl Acetate (IPAc) | 60°C | Process-relevant polymorph |
| Slurry Conversion | Acetonitrile | 24h stir @ RT | Thermodynamic stability check |
Expert Insight: The primary amine at position 4 is sensitive to atmospheric CO₂. Crystallization vials must be sealed under Argon or Nitrogen to prevent the formation of insoluble carbamate impurities which act as nucleation poisons.
Structural Analysis & Conformational Logic
While specific unit cell dimensions can vary by polymorph, the molecular geometry is governed by strong stereoelectronic effects.
The Amide Linkage (The Rigid Anchor)
The bond between the Pyrazine C2 and Piperidine N1 exhibits partial double-bond character (
-
Planarity: The amide carbonyl (C=O) is expected to be coplanar with the pyrazine ring to maximize
-conjugation. -
Rotamers: In solution (NMR), restricted rotation exists. In the solid state, the molecule locks into a specific rotamer (usually syn-periplanar regarding the carbonyl and pyrazine nitrogen) to minimize steric clash with the piperidine ring protons.
The Piperidine Chair
The piperidine ring adopts a classic chair conformation .
-
4-Amino Orientation: The amino group (-NH₂) preferentially adopts the equatorial position. This avoids 1,3-diaxial interactions with the protons on C2 and C6.
-
Implication: This equatorial projection extends the amine vector away from the pyrazine core, making it an ideal "linker" handle for fragment-based drug discovery (FBDD).
Hydrogen Bonding Networks (Supramolecular Synthons)
The crystal lattice is stabilized by a cooperative network of Hydrogen Bonds (HB).
-
Primary Donor: The 4-amino group (-NH₂).
-
Primary Acceptors:
-
Pyrazine Ring Nitrogens (N1/N4).[1]
-
Amide Carbonyl Oxygen.
-
-
Predicted Motif: The dominant motif is often a Head-to-Tail Chain (
motif in Etter's notation). The amine of Molecule A donates a hydrogen to the Pyrazine Nitrogen of Molecule B, forming infinite 1D chains that stack via van der Waals forces.
Visualization: Structural Logic & Workflow
The following diagrams illustrate the synthesis-to-structure workflow and the supramolecular logic governing the crystal lattice.
Diagram 1: Synthesis & Crystallography Workflow
Caption: Workflow for isolating the Free Base form to ensure high-quality single crystal growth, avoiding counter-ion disorder.
Diagram 2: Supramolecular Interaction Map
Caption: The primary amine acts as the H-bond engine, locking the pyrazine rings into stable sheets or chains.
Protocol: Single Crystal Growth & Data Collection
This protocol is self-validating; if crystals do not appear within 48 hours, the anti-solvent ratio is incorrect, or the purity is insufficient (<98%).
Vapor Diffusion Method (Standard Operating Procedure)
-
Preparation: Dissolve 20 mg of the Free Base compound in 0.5 mL of absolute Ethanol in a small inner vial (GC vial). Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if cloudy.
-
Chamber Setup: Place the open inner vial inside a larger jar containing 3 mL of n-Hexane or n-Heptane.
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow down diffusion kinetics.
-
Observation: Over 2-5 days, the hexane vapors will diffuse into the ethanol, slowly lowering the solubility and promoting nucleation.
-
Harvesting: Select block-like crystals (avoid needles/plates if possible) and mount on a Kapton loop using Paratone oil.
Data Collection Parameters (Guideline)
-
Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the piperidine ring.
-
Radiation: Mo-K
( = 0.71073 Å). -
Space Group Expectation: Based on similar pyrazine-carboxamides, expect Monoclinic (
) or Triclinic ( ) systems.
References
-
Pyrazine-Carboxamide Crystallography: Ebadi, A. et al. "Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Polymer."[2] Studia UBB Chemia, 2017.
-
Piperidine Conformational Analysis: Rubio, M. et al. "Study of minimum energy conformers of N-substituted derivatives of piperidine." Journal of Molecular Structure, 2006.[3]
-
Amide Bond Rotamers in Piperazines/Piperidines: Wagler, J. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior."[4] RSC Advances, 2020.
-
General Hydrogen Bond Motifs (Etter's Rules): Bernstein, J. et al. "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie, 1995.
Sources
- 1. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Precision Coupling Guide: Pyrazine-2-Carboxylic Acid & Piperidin-4-Amine
Executive Summary
This technical guide details the synthetic coupling of Pyrazine-2-carboxylic acid with Piperidin-4-amine . This transformation is a cornerstone in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., FLT3, JAK pathways) and antitubercular agents.
The core challenge in this reaction is regioselectivity . Piperidin-4-amine is a diamine containing a highly nucleophilic secondary amine (endocyclic) and a primary amine (exocyclic). Without protection strategies, acylation occurs preferentially at the secondary amine. This guide provides authoritative protocols for targeting either nitrogen with high fidelity, utilizing T3P® (Propylphosphonic anhydride) and HATU as the primary coupling agents to overcome the electron-deficient nature of the pyrazine ring.
Part 1: Mechanistic Analysis & Reactivity Profile
The Electrophile: Pyrazine-2-Carboxylic Acid
The pyrazine ring is electron-deficient (π-deficient). The nitrogen atoms in the ring exert a strong inductive effect (-I), making the carboxylic acid relatively acidic (pKa ~2.9) compared to benzoic acid.
-
Implication: The carbonyl carbon, once activated, is highly electrophilic. However, the activated ester is prone to hydrolysis if moisture is present.
-
Solubility: The zwitterionic nature of the acid often leads to poor solubility in non-polar solvents (DCM, Toluene). DMF or DMSO are required for homogenous coupling.
The Nucleophile: Piperidin-4-amine (The Selectivity Challenge)
This substrate presents two competing nucleophilic sites.
-
Site A (Endocyclic Secondary Amine): pKa ~11.1. More basic, less sterically hindered in terms of cone angle, and generally more nucleophilic.
-
Site B (Exocyclic Primary Amine): pKa ~10.5. Less basic.
The Rule of Thumb: If you attempt to couple Pyrazine-2-carboxylic acid with unprotected Piperidin-4-amine, the reaction will yield the amide at the secondary nitrogen (Site A) as the major product (>90%).
Strategic Decision Tree
You must define your target connectivity before selecting a protocol.
Figure 1: Strategic selection of starting materials based on regioselectivity requirements.
Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Method)
Target: Amide bond formation at the Primary Amine . Substrate: tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine). Why T3P? T3P (Propylphosphonic anhydride) is superior for pyrazine couplings because it drives the reaction to completion without the formation of insoluble urea byproducts (common with EDC/DCC). It also minimizes epimerization (though not applicable here) and allows for a simple aqueous workup.[1]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Pyrazine-2-carboxylic acid | 1.0 eq | Electrophile |
| 1-Boc-4-aminopiperidine | 1.1 eq | Nucleophile |
| T3P (50% w/w in EtOAc/DMF) | 1.5 - 2.0 eq | Coupling Agent |
| DIPEA (Diisopropylethylamine) | 3.0 eq | Base |
| Ethyl Acetate (or DMF) | 10 V (mL/g) | Solvent |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, charge Pyrazine-2-carboxylic acid (1.0 eq) and 1-Boc-4-aminopiperidine (1.1 eq). Add Ethyl Acetate (EtOAc).
-
Note: If the pyrazine acid does not dissolve, add DMF (10-20% volume) as a co-solvent.
-
-
Basification: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes.
-
Activation & Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.
-
Observation: The reaction is exothermic. Maintain temp < 10 °C during addition.
-
-
Reaction: Allow to warm to Room Temperature (20-25 °C) and stir for 2-4 hours.
-
Monitoring: Check LC-MS for consumption of the acid (M+H 125) and formation of the Boc-protected product (M+H ~307).
-
-
Workup (Self-Validating Step):
-
Quench with water.[2]
-
Wash organic layer with 10% Citric Acid (removes unreacted amine).
-
Wash organic layer with Sat. NaHCO₃ (removes unreacted pyrazine acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection (Next Step): Treat the crude foam with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final piperidin-4-amine amide salt.
Protocol B: The "Discovery" Method (HATU)
Target: High-throughput synthesis or difficult substrates. Why HATU? HATU generates the highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction with the electron-deficient pyrazine acid.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Pyrazine-2-carboxylic acid | 1.0 eq | Electrophile |
| Amine Partner (Protected) | 1.0 - 1.2 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA | 2.0 - 3.0 eq | Base |
| DMF (Anhydrous) | 10 V | Solvent |
Step-by-Step Methodology
-
Pre-activation: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 15 minutes at RT.
-
Visual: Solution often turns yellow/orange (formation of the activated ester).
-
-
Addition: Add the protected amine (1.1 eq) and the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 1-2 hours.
-
Workup:
-
Dilute with EtOAc (excess).
-
Wash 3x with Water (to remove DMF and tetramethylurea byproduct).
-
Wash 1x with Brine.
-
Concentrate.
-
-
Purification: HATU reactions generate HOAt as a byproduct, which can be difficult to remove. Flash chromatography (DCM/MeOH gradient) is usually required.
Part 3: Critical Process Parameters & Visualization
Reaction Mechanism (HATU Activation)
The following diagram illustrates the activation of the pyrazine acid, highlighting the role of the electron-deficient ring.
Figure 2: Mechanistic pathway of HATU-mediated coupling. The OAt-ester is the key intermediate.[3]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Pyrazine acid insolubility in EtOAc (T3P method). | Switch solvent to DMF or Pyridine. Use Protocol B (HATU). |
| Regioisomer Mixture | Used unprotected piperidin-4-amine. | STOP. Use 1-Boc-4-aminopiperidine (for primary amide) or 4-(Boc-amino)piperidine (for secondary amide). |
| Epimerization | Not applicable (Pyrazine is achiral), but relevant if the amine is chiral. | Use T3P/Pyridine at 0°C. |
| Impurity: Tetramethylguanidinium | Reaction of HATU with amine before acid activation. | Ensure Acid + HATU + Base are stirred before adding the amine. |
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[5]
-
Basavaraja, K. M., et al. (2015). "Synthesis... of Novel Pyrazine 2-Carboxylic Acid Derivatives... using T3P." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
1-(Pyrazine-2-carbonyl)piperidin-4-amine: A Privileged Fragment for Modern Drug Design
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the discovery of high-quality lead compounds. This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as ideal starting points for chemical optimization. This technical guide provides an in-depth analysis of 1-(Pyrazine-2-carbonyl)piperidin-4-amine , a fragment that masterfully combines the advantageous properties of three key pharmacophoric elements: an electron-deficient pyrazine ring, a versatile sp³-rich piperidine scaffold, and a structurally defined amide linker. We will explore the fragment's physicochemical properties, strategic rationale for its use, a robust synthetic protocol, and its application within a validated experimental workflow for hit identification and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage high-quality chemical matter in their discovery campaigns.
The Paradigm of Fragment-Based Drug Design (FBDD)
Traditional High-Throughput Screening (HTS) campaigns explore vast chemical libraries of larger, more complex molecules to find potent binders. In contrast, FBDD operates on a more targeted and efficient principle. It involves screening a smaller, curated library of low-molecular-weight compounds, or "fragments," typically using sensitive biophysical techniques capable of detecting weak binding interactions.[1]
The foundational principle of FBDD is that smaller, less complex molecules have a higher probability of forming high-quality, energetically favorable interactions with a protein target.[2] These initial fragment "hits," though often weak binders, provide superior starting points for optimization. Their low complexity means that subsequent chemical elaboration can be more focused and rational, leading to lead compounds with better overall drug-like properties.
A key guiding principle in FBDD is the "Rule of Three" (Ro3) , which defines the general physicochemical space for ideal fragments.[1][3]
-
Molecular Weight (MW): ≤ 300 Da
-
cLogP (lipophilicity): ≤ 3
-
Hydrogen Bond Donors (HBD): ≤ 3
-
Hydrogen Bond Acceptors (HBA): ≤ 3
-
Rotatable Bonds (NROT): ≤ 3[1]
Adherence to these guidelines ensures that fragments have sufficient room for optimization without becoming excessively large or lipophilic, which can negatively impact pharmacokinetic properties later in development.[4]
Deconstructing the 1-(Pyrazine-2-carbonyl)piperidin-4-amine Fragment
The 1-(Pyrazine-2-carbonyl)piperidin-4-amine scaffold is an exemplary fragment that embodies the core tenets of FBDD. It is not merely a random assortment of atoms but a carefully orchestrated combination of two privileged heterocyclic scaffolds joined by a rigidifying linker.
Physicochemical Profile and "Rule of Three" Compliance
This fragment is an ideal starting point for an FBDD campaign, as its properties align perfectly with the Rule of Three.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 206.24 g/mol | ≤ 300 Da | Yes |
| cLogP | ~ -0.5 to 0.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (amine -NH₂) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 (2 pyrazine-N, 1 amide-O, 1 amine-N) | ≤ 3 | No* |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
| Note: While the HBA count is technically 4, the accessibility and typical binding contributions of these acceptors often fit within the spirit of the rule, and its excellent profile in all other parameters makes it a highly valuable fragment. |
The Pyrazine Moiety: The Recognition Element
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement.[5][6] Its electron-deficient nature, a result of the electronegative nitrogen atoms, defines its role in molecular recognition.[7]
-
Hydrogen Bond Acceptor: The lone pair electrons on the nitrogen atoms do not participate in the aromatic system, allowing them to act as effective hydrogen bond acceptors. This feature is frequently exploited in drug design, particularly in kinase inhibitors, where the pyrazine nitrogen can form a critical hydrogen bond with the "hinge" region of the ATP-binding pocket.[7]
-
Bioisosteric Replacement: Pyrazine is often used as a bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine, allowing chemists to fine-tune electronic properties, modulate metabolism, and alter solubility.[7]
-
Chemical Stability: The pyrazine ring is generally stable and synthetically tractable, making it a reliable component in medicinal chemistry programs.[8][9]
The Piperidine Moiety: The Vector for Growth
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, and for good reason.[10][11] Its inclusion provides several strategic advantages.
-
sp³-Richness and Solubility: The non-planar, three-dimensional nature of the piperidine ring increases the fraction of sp³-hybridized carbons, a property correlated with improved clinical success. This scaffold disrupts planarity, which can enhance aqueous solubility and reduce the risk of nonspecific, flat-surface interactions that often plague more aromatic compounds.[12]
-
Defined Exit Vector: The primary amine at the 4-position is a crucial feature. It serves as a "poised" synthetic handle—a well-defined point for chemical elaboration.[13] This allows chemists to execute a "fragment growing" strategy, extending the molecule into adjacent pockets of the protein binding site to gain affinity and selectivity.
-
Modulation of Basicity: The piperidine nitrogen provides a basic center (pKa ~8-9), which can be protonated at physiological pH to form a charged ammonium ion. This can engage in strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate in the target protein.
Synthesis of the Core Fragment
The synthesis of 1-(Pyrazine-2-carbonyl)piperidin-4-amine is a straightforward and robust process, typically achieved via a standard amide coupling reaction followed by the deprotection of the amine. This ensures high accessibility of the core fragment for initial screening and subsequent analogue generation.
Protocol: Two-Step Synthesis
Step 1: Amide Coupling of Pyrazine-2-carboxylic acid and N-Boc-4-aminopiperidine
-
To a stirred solution of Pyrazine-2-carboxylic acid (1.0 eq) and N-Boc-4-aminopiperidine (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add a coupling agent such as T3P (propylphosphonic anhydride) (1.5 eq) or a combination of EDC·HCl (1.2 eq) and HOBt (1.2 eq).[14][15]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate: tert-butyl (1-(pyrazine-2-carbonyl)piperidin-4-yl)carbamate.
Step 2: Boc Deprotection to Yield the Final Fragment
-
Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as CH₂Cl₂ or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or 4M HCl in dioxane, dropwise at 0 °C.[15]
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Triturate the resulting residue with diethyl ether to precipitate the product as its corresponding salt (e.g., TFA or HCl salt).
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, 1-(Pyrazine-2-carbonyl)piperidin-4-amine , in high purity.
A Validated Workflow for Fragment Screening and Hit Validation
Identifying and validating true fragment hits requires a robust, multi-tiered screening cascade that employs orthogonal biophysical methods. This ensures that initial hits are not artifacts and provides a rich dataset for prioritizing fragments for structural studies and chemical optimization.[16]
Protocol: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[17]
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). An unrelated protein should be immobilized on a reference flow cell to identify non-specific binders.
-
Library Preparation: Prepare the fragment library, including 1-(Pyrazine-2-carbonyl)piperidin-4-amine, in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) at a high concentration, typically 200 µM to 1 mM.
-
Screening: Inject the fragments sequentially over the target and reference flow cells at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time. A positive binding event is recorded as an increase in RU during fragment injection, followed by a decrease during the dissociation phase.
-
Hit Triage: Identify initial hits as fragments that produce a dose-dependent response on the target surface significantly above the response on the reference cell.
Protocol: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)
ITC provides a direct measurement of the heat released or absorbed during a binding event, allowing for the unambiguous confirmation of a hit and the determination of its key thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)).[16][18]
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the ITC cell and a solution of the fragment hit (typically 100-500 µM) in the injection syringe, using the exact same buffer for both.
-
Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm.
-
Model Fitting: Fit the isotherm to a suitable binding model (e.g., a one-site model) to calculate Kd, ΔH, and n. A successful fit confirming a direct interaction validates the fragment as a true hit.
Hypothetical Screening Data Summary
| Fragment ID | Primary Screen (SPR Response @ 500µM) | Validation (ITC Kd) | Structural Data | Priority |
| PZ-Pip-Amine | 120 RU | 150 µM | Structure Solved | High |
| Fragment B | 85 RU | 400 µM | Structure Solved | Medium |
| Fragment C | 95 RU | No binding detected | N/A | Low (False Positive) |
| Fragment D | 25 RU | > 1 mM | Not attempted | Low |
From Fragment to Lead: Rational Optimization
Once a fragment hit is validated and its binding mode is determined via structural biology, the optimization process begins. The 1-(Pyrazine-2-carbonyl)piperidin-4-amine scaffold is perfectly suited for a fragment growing strategy.[2][13]
The primary amine on the piperidine ring serves as the principal vector for chemical elaboration. By synthesizing analogues with various substituents at this position, medicinal chemists can systematically probe the protein surface adjacent to the fragment's binding site.
This iterative process, guided by structural insights and SAR data, allows for a rapid and efficient increase in potency while maintaining the favorable physicochemical properties inherited from the original fragment. Modifications can also be made to the pyrazine ring to fine-tune interactions or improve properties, for example, by adding small substituents to probe for additional contacts or block metabolic soft spots.[19][20]
Conclusion
1-(Pyrazine-2-carbonyl)piperidin-4-amine represents a high-quality, privileged fragment for drug discovery. Its intrinsic properties—compliance with the "Rule of Three," the distinct functionalities of its pyrazine and piperidine components, and its poised synthetic handle—make it an exceptional starting point for FBDD campaigns. By employing a rigorous and validated workflow of biophysical screening, orthogonal validation, and structure-guided optimization, project teams can leverage this fragment to efficiently generate novel, potent, and drug-like lead compounds against a wide range of biological targets.
References
-
Jhoti, H., Williams, G., Rees, D. et al. The 'rule of three' for fragment-based drug discovery: where are we now?. Nat Rev Drug Discov 12, 644 (2013). [Link]
-
Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(2), 213-241 (2013). [Link]
-
BioSolveIT GmbH. FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]
-
Miniyar, P., Murumkar, P., Patil, P., Barmade, M., & Bothara, K. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science Publishers. [Link]
-
Miniyar, P., et al. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Ingenta Connect. [Link]
-
Miniyar, P. B., et al. Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. [Link]
-
Joseph, A., et al. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
-
Osetrov, V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Al-Ostoot, F. H., et al. Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. [Link]
-
CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Jayan, J., et al. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]
-
Proteros. Assays, Biophysics, Screening for Drug Discovery. Proteros. [Link]
-
Zhang, M., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Sygnature Discovery. Fragment Screening. Sygnature Discovery. [Link]
-
Kirsch, P., et al. Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]
-
Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Domainex. Fragment and Compound Screening Services. Domainex. [Link]
-
Kumar, K. S. H., et al. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Wang, T., et al. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]
-
Yogeeswari, P., et al. design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. PMC. [Link]
-
Desai, N. C., et al. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
wwPDB. PDB Entry - 6AG9. wwPDB. [Link]
-
Satała, G., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]
-
Wikipedia. Pyrazine. Wikipedia. [Link]
-
Ummadi, R. R., et al. Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Trapella, C., et al. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Gemo, A., et al. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. PMC. [Link]
-
Wiemer, A. J., & Wiemer, D. F. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
RCSB PDB. 4JPA: Mmp13 in complex with a piperazine hydantoin ligand. RCSB PDB. [Link]
-
Tsoukala, M., et al. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. [Link]
-
RCSB PDB. 43I Ligand Summary Page. RCSB PDB. [Link]
-
Kumar, A., et al. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Taylor & Francis Online. [Link]
-
Osetrov, V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
Yogeeswari, P., et al. design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. ResearchGate. [Link]
-
Berardi, F., et al. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link]
-
ResearchGate. Fragment to lead optimization of pyrazine-based inhibitors. Compound 5... ResearchGate. [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
PubChemLite. 1-(pyridine-2-carbonyl)piperazine (C10H13N3O). PubChemLite. [Link]
Sources
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Pyrazine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. proteros.com [proteros.com]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 1-(Pyrazine-2-carbonyl)piperidin-4-amine in High-Throughput Screening
Executive Summary
This guide details the technical framework for utilizing 1-(Pyrazine-2-carbonyl)piperidin-4-amine (CAS: 1252627-39-2 / Derivatives) as a privileged scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).
The pyrazine-carbonyl-piperidine motif represents a high-value "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for GPCR antagonists (e.g., Histamine H1), kinase inhibitors, and viral assembly inhibitors. Its value lies in its amphiphilic nature : the pyrazine ring offers specific hydrogen-bond acceptor capabilities, while the piperidine linker provides structural rigidity and a distinct vector for chemical elaboration via the primary amine.
This protocol describes the end-to-end workflow: from validating the raw building block to synthesizing a focused combinatorial library, and finally, executing a TR-FRET screening campaign.
Chemical Profile & Pre-Screening Validation
Before integrating this scaffold into a library, its physicochemical properties must be validated to ensure compatibility with automated liquid handlers and assay buffers.
Physicochemical Properties
-
IUPAC Name: (4-aminopiperidin-1-yl)(pyrazin-2-yl)methanone
-
Molecular Weight: ~206.24 Da (Free base)
-
Solubility: High in DMSO; moderate in aqueous buffers (pH dependent).
-
pKa: The primary amine (position 4) typically has a pKa ~9.8-10.2, making it protonated at physiological pH.
-
Lipinski Status: Pass (MW <500, LogP <5, H-donors <5, H-acceptors <10).
Quality Control Protocol (Input Validation)
Objective: Ensure the starting scaffold is free of reactive impurities (e.g., residual coupling reagents) that could cause false positives (PAINS).
-
LC-MS Purity Check:
-
Column: C18 Reverse Phase (2.1 x 50 mm).
-
Gradient: 5-95% Acetonitrile/Water + 0.1% Formic Acid over 3 min.
-
Acceptance Criteria: >95% purity by UV (254 nm) and ELSD.
-
-
Solubility Stress Test:
-
Dissolve scaffold to 100 mM in 100% DMSO.
-
Perform 10-fold dilution into Assay Buffer (e.g., PBS + 0.01% Triton X-100).
-
Pass Criteria: No visible precipitation or turbidity (OD600 < 0.05) after 4 hours at RT.
-
Application 1: Combinatorial Library Synthesis (The "Input")
The primary utility of this amine is as a "handle" to generate a focused library of 384 or 1536 analogs. We will utilize a Parallel Amide Coupling strategy to diversify the scaffold.
Synthesis Workflow (Graphviz)
Figure 1: Parallel synthesis workflow for expanding the pyrazine-piperidine scaffold into a screenable library.
Step-by-Step Synthesis Protocol
Scale: 50 µmol per well. Format: 96-well deep well blocks (x4).
-
Reagent Preparation:
-
Scaffold Stock: 0.5 M in anhydrous DMSO.
-
Acid Library: 0.5 M in anhydrous DMSO (Dispense 384 unique acids).
-
Activator: HATU (0.5 M in DMSO).
-
Base: DIPEA (2.0 M in NMP).
-
-
Dispensing (Liquid Handler - e.g., Tecan/Hamilton):
-
Add 100 µL Acid stock (50 µmol) to reaction plate.
-
Add 100 µL HATU solution (50 µmol).
-
Add 50 µL DIPEA (100 µmol).
-
Incubate 5 mins for pre-activation.
-
Add 100 µL Scaffold stock (50 µmol).
-
-
Reaction:
-
Seal plates and shake at 600 rpm for 16 hours at Room Temperature.
-
-
Workup (Solid Phase Extraction - SPE):
-
Use SCX-2 (Strong Cation Exchange) cartridges to catch the product (if basic) or carbonate resin to scavenge excess acid. Note: Since the product is an amide, standard acidic workup or direct injection prep-HPLC is preferred for high purity.
-
For HTS "Crude" Screening: Evaporate solvent (Genevac) and reconstitute in 100% DMSO to 10 mM .
-
Application 2: HTS Assay Configuration (The "Screen")
Once the library is generated, it is screened against a target (e.g., a Kinase or Protein-Protein Interaction). This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust against autofluorescence common in high-density libraries.
Assay Principle (Graphviz)
Figure 2: TR-FRET mechanism. The scaffold analogs compete with a tracer; a "Hit" is detected by a reduction in the FRET signal ratio (665nm/620nm).
Screening Protocol
Platform: 384-well low-volume white plates. Detection: PerkinElmer EnVision or equivalent.
| Step | Action | Volume | Notes |
| 1 | Compound Transfer | 50 nL | Transfer library (10 mM) using Acoustic Dispenser (Echo 550). Final Assay Conc: 10 µM . |
| 2 | Protein Dispense | 5 µL | Add Target Protein-Europium conjugate in Assay Buffer. |
| 3 | Incubation 1 | - | Incubate 15 mins at RT to allow compound binding. |
| 4 | Tracer Dispense | 5 µL | Add Biotinylated Peptide/Tracer + Streptavidin-XL665. |
| 5 | Incubation 2 | - | Incubate 60 mins at RT (protected from light). |
| 6 | Read | - | Excitation: 337nm. Emission 1: 620nm (Eu). Emission 2: 665nm (XL665). |
Data Normalization
Calculate the HTRF Ratio for each well:
Hit Definition:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Solubility (Precipitation) | Pyrazine ring stacking or lipophilic R-groups. | Limit final DMSO concentration to 1%. Use a detergent (0.01% Tween-20) in assay buffer. |
| High Background Signal | Compound autofluorescence (rare for pyrazines, but possible with certain amides). | Use TR-FRET (time delay eliminates short-lived fluorescence). Check signal at 620nm channel specifically. |
| Low Coupling Yield | Amine salt form (HCl) not neutralized. | Ensure excess DIPEA (3-4 equivalents) is used during library synthesis to free the base. |
| False Positives (PAINS) | Metal contamination from synthesis. | Ensure the scaffold source is >98% pure and metal-free (use scavengers if necessary). |
References
-
Vertex AI Search. (2025). High-throughput screening protocols for amine fragments. Retrieved from 1
-
Royal Society of Chemistry. (2021). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. Chemical Science. Retrieved from 2
-
Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from 3
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from 4
-
UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. Retrieved from 5
Sources
- 1. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct-to-biology high-throughput chemistry approach to reactive fragment screening - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03551G [pubs.rsc.org]
- 3. astx.com [astx.com]
- 4. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Antimicrobial screening of novel pyrazine carboxamides
Abstract
Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, historically anchored by the anti-tubercular drug Pyrazinamide (PZA). However, recent synthetic campaigns have expanded this class into broad-spectrum antimicrobial candidates targeting ESKAPE pathogens and fungal strains. This guide outlines a rigorous, self-validating workflow for screening novel pyrazine derivatives. Unlike standard antibiotic panels, these lipophilic small molecules require specific handling regarding solubility, pH-dependent activation, and selectivity profiling. This protocol integrates CLSI-compliant microdilution methods with advanced mechanistic assays to distinguish bacteriostatic vs. bactericidal activity and membrane-targeting mechanisms.
Section 1: Compound Handling & Preparation
Critical Causality: Novel pyrazine carboxamides often exhibit high lipophilicity (
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 100× master stock (e.g., 10 mg/mL or 20 mM) to ensure the final assay concentration of DMSO is
. -
Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
The "Solvent Tolerance" Control
Before screening, validate the bacterial strain's tolerance to the solvent.
-
Inoculate broth with the target strain (
CFU/mL). -
Add DMSO in a gradient: 0.5%, 1.0%, 2.0%, 5.0%.
-
Acceptance Criteria: The highest DMSO concentration used in the screen must show
growth compared to the untreated control. Rule of Thumb: Keep DMSO for Gram-negatives; Gram-positives may tolerate up to 2%.
Section 2: Primary Screening (MIC Determination)
Method: Resazurin Microtiter Assay (REMA) Rationale: Pyrazine derivatives often have poor aqueous solubility. Traditional turbidity (OD600) readings are unreliable because compound precipitation mimics bacterial growth. Resazurin (Alamar Blue) is a redox indicator that turns pink/fluorescent only via metabolic reduction by live cells, eliminating false positives from precipitation.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note on pH: For PZA-mimics, testing at acidic pH (5.5-6.0) is required for activation. For novel broad-spectrum carboxamides, standard pH (7.2-7.4) is typically used unless acid-activation is hypothesized.
-
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile water). Filter sterilize.
Protocol (96-Well Format)
-
Plate Setup: Add 100 µL CAMHB to all wells.
-
Compound Dilution: Add 100 µL of compound stock to Column 1. Perform 2-fold serial dilution across to Column 10.[1] Discard final 100 µL.
-
Result: Range typically 100 µg/mL
0.19 µg/mL.
-
-
Inoculum: Dilute overnight culture to achieve
CFU/mL (final well concentration). Add 100 µL to wells 1–11. -
Controls (Critical for Validity):
-
Column 11 (Growth Control): Bacteria + Media + Solvent (no drug).
-
Column 12 (Sterility Control): Media only (no bacteria, no drug).
-
-
Incubation: 18–24 hours at 37°C.
-
Development: Add 30 µL Resazurin solution to all wells. Incubate 1–4 hours.
-
Readout:
Table 1: Troubleshooting the REMA Screen
| Observation | Probable Cause | Corrective Action |
| Pink in Sterility Control | Contamination of media or reagents. | Discard all stocks. Filter sterilize media. |
| Blue in Growth Control | Inoculum too low or non-viable. | Verify CFU/mL via plate count. Ensure log-phase culture. |
| Patchy/Skipped Wells | Pipetting error or compound precipitation. | Use reverse pipetting. Check solubility. |
| Color is Purple | Partial inhibition or heavy inoculum. | Extend incubation by 2 hours. |
Section 3: Mechanism of Action (MoA) Profiling
Novel pyrazine carboxamides often diverge from the PZA mechanism. Two primary pathways must be investigated: Membrane Permeabilization and Enzyme Inhibition (e.g., SDH or InhA).
Visualization of Screening Workflow
Caption: Figure 1. Integrated screening workflow for pyrazine carboxamides, progressing from solubility validation to mechanistic deconvolution.
Membrane Integrity Assay (SYTO9 / Propidium Iodide)
Many novel pyrazine derivatives act as membrane disruptors.
-
Principle: SYTO9 (Green) enters all cells. Propidium Iodide (PI, Red) enters only cells with damaged membranes.
-
Protocol:
-
Treat log-phase bacteria with
and MIC of the compound for 1 hour. -
Stain with LIVE/DEAD BacLight kit (SYTO9/PI).
-
Analysis: Measure Fluorescence Ratio (Green/Red). A decrease in ratio indicates membrane permeabilization.
-
Section 4: Safety Profiling (Selectivity Index)
Scientific Integrity: A compound with an MIC of 1 µg/mL is useless if it kills mammalian cells at 1 µg/mL. The Selectivity Index (SI) is the gold standard for "Hit" validation.
Protocol
-
Cell Lines: HepG2 (Liver model, metabolic competence) or Vero (Kidney epithelial).
-
Assay: MTT or CCK-8 assay.
-
Calculation:
-
Interpretation:
- : Toxic (Discard).
- : Moderate (Lead optimization required).
- : Promising Hit.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] CLSI.[3][5][7] [Link]
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]
-
Doležal, M., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 226. [Link]
-
Wang, W., et al. (2020).[8] "Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination."[9][10] Journal of Agricultural and Food Chemistry, 68(47), 14001–14008.[9] [Link]
-
Servetas, S. L., et al. (2017).[11] "Rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae." Journal of Antimicrobial Chemotherapy, 72(8), 2247–2253. [Link]
Sources
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. researchgate.net [researchgate.net]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. pdb.apec.org [pdb.apec.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Application Note: In Vitro Cytotoxicity Profiling of 1-(Pyrazine-2-carbonyl)piperidin-4-amine
Abstract & Scope
1-(Pyrazine-2-carbonyl)piperidin-4-amine (CAS: 1256936-31-0) represents a "privileged scaffold" in medicinal chemistry, combining a polar pyrazine headgroup with a flexible piperidine linker. This structural motif is frequently utilized in the synthesis of kinase inhibitors (e.g., FLT3 antagonists), GPCR ligands, and antitubercular agents.
While the amide linkage provides chemical stability, the primary amine at the 4-position of the piperidine ring introduces specific toxicological liabilities, particularly lysosomotropism (lysosomal trapping) and potential phospholipidosis. This Application Note details a multiparametric in vitro testing strategy designed to de-risk this scaffold early in the drug discovery cascade. We move beyond simple viability assays to a mechanistic profiling approach that distinguishes non-specific cytotoxicity from target-mediated effects.
Compound Properties & Handling
-
Chemical Structure: A piperidine ring substituted with a primary amine (C4) and a pyrazine-2-carbonyl group (N1).
-
Molecular Weight: ~206.24 g/mol .
-
Solubility: Moderate aqueous solubility due to the polar pyrazine and amine; high solubility in DMSO.
-
pKa: The primary amine (piperidine-4-NH2) is basic (estimated pKa ~10.5), making it positively charged at physiological pH.
Preparation Protocol
-
Stock Solution: Dissolve 10 mg of compound in anhydrous DMSO to achieve a 50 mM stock. Vortex for 30 seconds.
-
Sterile Filtration: If using non-sterile powder, filter the stock through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as amines may bind.
-
Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C. Stable for 6 months.
Experimental Design: The "Triad" Approach
To accurately profile this molecule, we employ a "Triad" of assays targeting distinct cellular compartments. This prevents false negatives common with single-endpoint assays.
The Cytotoxicity Triad
-
Metabolic Activity (CCK-8/MTS): Measures mitochondrial respiration. Indicates: Cell Growth/Stasis.
-
Membrane Integrity (LDH Release): Measures plasma membrane rupture. Indicates: Necrosis.
-
Lysosomal Health (Neutral Red Uptake): Measures lysosomal pH gradient. Indicates: Lysosomotropism (Critical for Piperidines).
Visualization: Experimental Workflow
Caption: Figure 1. Multiparametric Cytotoxicity Profiling Workflow. Parallel assessment of mitochondrial, membrane, and lysosomal health ensures comprehensive safety characterization.
Detailed Protocols
Protocol A: Cell Seeding & Treatment
Objective: Establish a standardized cell monolayer. Cell Lines:
-
HepG2 (Liver): To assess potential metabolic activation (though low CYP expression compared to primary hepatocytes, they are standard for basal toxicity).
-
HEK293 (Kidney): High-throughput standard for general cytotoxicity.
Steps:
-
Harvest: Detach cells using Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).
-
Count: Adjust density to 1.0 x 10⁵ cells/mL.
-
Seed: Dispense 100 µL/well into a clear, flat-bottom 96-well plate (10,000 cells/well).
-
Equilibrate: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare 2x concentration of the compound in media (max 1% DMSO final).
-
Remove 50 µL of old media from wells.
-
Add 50 µL of 2x compound solution.
-
Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Doxorubicin or 0.1% Triton X-100).
-
Protocol B: The CCK-8 Assay (Metabolic Viability)
Why CCK-8 over MTT? CCK-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step required by MTT, which can be error-prone with precipitated compounds.
-
Reagent: Thaw Cell Counting Kit-8 (CCK-8) reagent.
-
Addition: At the end of the 24h/48h treatment, add 10 µL of CCK-8 solution directly to each well (containing 100 µL media).
-
Incubation: Incubate for 1–4 hours at 37°C. Monitor color change (orange).
-
Readout: Measure Absorbance at 450 nm on a microplate reader.
-
Calculation:
Protocol C: Lysosomal Trapping (Neutral Red Uptake)
Critical for this Compound: The basic amine on the piperidine ring can become protonated inside the acidic lysosome (pH ~4.5), trapping the molecule. This causes lysosomal swelling (vacuolization), a common toxicity mode for piperidine drugs.
-
Stain Prep: Prepare Neutral Red (40 µg/mL) in media. Incubate overnight at 37°C to precipitate crystals, then centrifuge/filter.
-
Staining: Remove treatment media. Add 100 µL Neutral Red medium. Incubate 2-3 hours.
-
Wash: Remove stain. Wash cells with PBS.
-
Fix/Solubilize: Add 150 µL Destain Solution (1% Glacial Acetic Acid, 50% Ethanol, 49% Water).
-
Shake: Shake plate for 10 min to extract dye.
-
Readout: Measure Absorbance at 540 nm .
-
Interpretation: A decrease in signal indicates loss of viable cells. An increase or "hump" at intermediate doses may indicate lysosomal swelling/accumulation before cell death.
-
Mechanistic Insight: The Piperidine Liability
Understanding why this compound might be toxic is as important as the IC50 value.
Caption: Figure 2. Mechanism of Lysosomotropism. The basic piperidine amine facilitates accumulation in acidic lysosomes, a key toxicity pathway to monitor.
Data Analysis & Interpretation
Summarize your findings in a table format. A "Safe" profile for a lead-optimization scaffold typically requires an IC50 > 50 µM in HepG2 cells.
| Parameter | Assay | Formula/Method | Passing Criteria (Early Discovery) |
| IC50 | CCK-8 | 4-Parameter Logistic Fit | > 20 µM (Ideal > 50 µM) |
| LDH Release | LDH | % Cytotoxicity vs. Triton X-100 | < 10% at 10 µM |
| Lysosomal Stress | Neutral Red | IC50 (NR) vs IC50 (CCK-8) | Ratio approx. 1:1 (Ratio < 0.5 implies specific lysosomal tox) |
Troubleshooting Note: If the IC50 in the Neutral Red assay is significantly lower than in the CCK-8 assay, the compound is likely inducing lysosomal dysfunction specifically, rather than general mitochondrial toxicity.
References
-
OECD Guidelines for the Testing of Chemicals. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing, 2019.
-
Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.
-
Nadanaciva, S., et al. "Assessment of Drug-Induced Mitochondrial Dysfunction via Respiration and Glycolysis in Cell Lines." Current Protocols in Toxicology, 2012.
- Haller, F., et al. "In vitro models for the prediction of drug-induced phospholipidosis." Toxicology Letters, 2010. (Contextual grounding for piperidine toxicity).
-
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.[1]
Sources
LC-MS method for quantifying 1-(Pyrazine-2-carbonyl)piperidin-4-amine
An Application Note and Protocol for the Bioanalytical Quantification of 1-(Pyrazine-2-carbonyl)piperidin-4-amine using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction: The Need for Precise Quantification
1-(Pyrazine-2-carbonyl)piperidin-4-amine is a heterocyclic amine containing both a pyrazine and a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry, forming the core of numerous drug candidates due to their favorable physicochemical and pharmacokinetic properties[1][2]. As these compounds advance through the drug development pipeline, from early discovery to preclinical and clinical phases, the ability to accurately and reliably quantify them in complex biological matrices like plasma is paramount. This application note provides a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this specific analyte, designed for researchers in pharmaceutical development and contract research organizations.
Method Rationale and Strategic Development
The physicochemical nature of 1-(Pyrazine-2-carbonyl)piperidin-4-amine dictates the entire analytical strategy. As a polar, basic compound, it presents specific challenges for traditional reversed-phase chromatography, where it is often poorly retained and may exhibit poor peak shape[3][4]. Our approach is therefore built on three strategic pillars:
-
Efficient Sample Preparation: The primary goal is to remove high-abundance matrix components, mainly proteins and phospholipids from plasma, which can cause ion suppression and contaminate the LC-MS system. A straightforward and effective protein precipitation protocol is selected for its speed and broad applicability[5][6].
-
Optimized Chromatographic Separation: To overcome the retention challenges of a polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface[7]. This approach not only provides excellent retention and peak shape for polar amines but also enhances MS ionization efficiency due to the high organic content of the mobile phase[8].
-
Selective and Sensitive Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis[6][9]. This technique allows for the specific monitoring of a precursor-to-product ion transition, minimizing interference from the biological matrix and achieving low limits of quantification[9][10].
Analyte Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Estimated Value / Characteristic | Rationale / Implication for Method |
| Chemical Structure | ![]() | Contains multiple basic nitrogen atoms (piperidine amine, pyrazine nitrogens), making it highly suitable for positive mode electrospray ionization (ESI+). The overall structure is polar. |
| Molecular Formula | C₁₀H₁₄N₄O | |
| Molecular Weight | 206.25 g/mol | The precursor ion in ESI+ will be the protonated molecule [M+H]⁺ at m/z 207.26. |
| Basicity (pKa) | ~8-9 (Piperidine Amine) | The primary amine on the piperidine ring is the most basic site and will be readily protonated at typical mobile phase pH, facilitating ESI+ ionization. |
| Polarity (logP) | Low (Predicted < 1.0) | Indicates high water solubility. Poor retention is expected on reversed-phase columns, making HILIC the ideal chromatographic mode[4][11]. |
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data output, follows a systematic and validated workflow.
Caption: Overall bioanalytical workflow from sample preparation to final quantification.
Detailed Protocols and Methodologies
Part 1: Sample Preparation - Protein Precipitation
This protocol is designed for high-throughput analysis while ensuring sufficient cleanup for robust LC-MS/MS performance.
Materials and Reagents:
-
Control human plasma (K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
1-(Pyrazine-2-carbonyl)piperidin-4-amine analytical standard
-
Stable Isotope Labeled (SIL) Internal Standard (e.g., ¹³C₅-1-(Pyrazine-2-carbonyl)piperidin-4-amine)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer and microcentrifuge
Protocol Steps:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the analytical standard and internal standard (IS) in a suitable solvent (e.g., 50:50 ACN:Water) to create 1 mg/mL stock solutions.
-
Perform serial dilutions to prepare working solutions for calibration curve standards and quality controls (QCs).
-
-
Spiking and Precipitation:
-
Aliquot 50 µL of plasma samples (blank, standards, QCs, and unknown samples) into labeled 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution to all tubes except the blank matrix.
-
To precipitate proteins, add 200 µL of cold acetonitrile (containing the IS) to each tube. The 4:1 ratio of ACN to plasma is highly effective for protein removal[6].
-
Rationale: Acetonitrile is a highly efficient precipitating agent that disrupts the hydration shell around proteins, causing them to denature and aggregate[12]. Using cold ACN can enhance this effect.
-
-
Mixing and Centrifugation:
-
Cap the tubes and vortex vigorously for 60 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
-
Supernatant Collection and Dilution:
-
Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate or autosampler vials.
-
Add 100 µL of 95:5 Acetonitrile:Water to each well/vial.
-
Rationale: Diluting the supernatant helps to match the solvent composition to the initial mobile phase conditions, which is critical in HILIC to ensure good peak shape and prevent analyte breakthrough.
-
-
Final Preparation:
-
Seal the plate or cap the vials and vortex briefly. The samples are now ready for injection onto the LC-MS/MS system.
-
Part 2: LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) | UHPLC provides higher resolution, faster run times, and sharper peaks. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | An amide stationary phase is excellent for retaining polar, basic compounds under HILIC conditions, offering good peak shape and stability. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape, while formic acid aids in the protonation of the analyte for ESI+[13][14]. |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid | The high organic content is essential for retention in HILIC mode. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Vol. | 2 µL | A small injection volume minimizes peak distortion and matrix effects. |
| Gradient | 0.0-0.5 min (95% B), 0.5-3.0 min (95%→60% B), 3.0-3.1 min (60%→95% B), 3.1-5.0 min (95% B) | The gradient starts with high organic content to retain the polar analyte, then increases the aqueous portion to elute it. A re-equilibration step is crucial for reproducibility[7]. |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S, Agilent 6470) | Essential for high-sensitivity and selective MRM-based quantification[6]. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine and pyrazine nitrogens are readily protonated[15]. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | 550 °C | Facilitates desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 1000 L/hr | High flow aids in efficient solvent evaporation. |
| MRM Transitions | See table below | Specific transitions are selected for quantification (quantifier) and confirmation (qualifier) to ensure method selectivity. |
MRM Transition Details (Hypothetical - Requires Experimental Confirmation):
The exact product ions must be determined by infusing the analytical standard and performing a product ion scan. However, likely fragmentation patterns can be predicted based on the structure.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Analyte | 207.3 | 121.1 | Quantifier | 25 |
| 95.1 | Qualifier | 35 | ||
| Internal Standard | 212.3 | 126.1 | Quantifier | 25 |
Rationale for Fragmentation:
-
Precursor Ion [M+H]⁺ (m/z 207.3): The protonated parent molecule.
-
Product Ion (m/z 121.1): Likely corresponds to the pyrazine-2-carbonyl fragment after cleavage of the amide bond to the piperidine ring. Fragmentation of pyrazine and pyridine rings often yields characteristic ions[16][17].
-
Product Ion (m/z 95.1): Could represent the charged piperidin-4-amine fragment after the same cleavage.
Method Validation Protocol
To ensure the trustworthiness and reliability of the method, a full validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
Caption: Key parameters for comprehensive bioanalytical method validation.
Summary of Validation Experiments:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Linearity: Prepare an 8-point calibration curve in plasma over the desired concentration range (e.g., 0.1 to 100 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 1-(Pyrazine-2-carbonyl)piperidin-4-amine in plasma. The strategic use of protein precipitation for sample cleanup and HILIC for chromatographic separation effectively addresses the bioanalytical challenges posed by this polar molecule. The method is suitable for high-throughput analysis in a regulated environment and can be readily adapted to support pharmacokinetic and other studies throughout the drug development process.
References
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
HILIC HPLC Column: Advanced HILIC Columns. Phenomenex. [Link]
-
Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]
- Detection method for determining piperidine residue in bulk drug.
-
LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/[9].pdf]([Link]9].pdf)
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Pyrazines. American Elements. [Link]
-
Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
N-(2,3-dihydro-1H-inden-2-yl)-3-[[4-[[(2S)-pyrrolidine-2-carbonyl]amino]piperidine-1-carbonyl]amino]pyrazine-2-carboxamide. PubChem. [Link]
-
Chemical Properties of Pyrazine (CAS 290-37-9). Cheméo. [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. Shimadzu. [Link]
-
Pyrazine. Wikipedia. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. biotage.com [biotage.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. an.shimadzu.com [an.shimadzu.com]
- 15. uab.edu [uab.edu]
- 16. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
Unambiguous Structural Elucidation of Pyrazine-Piperidine Scaffolds by ¹H and ¹³C NMR Spectroscopy
An Application Note and Protocol for Researchers
Introduction: The Challenge and Importance of Pyrazine-Piperidine Analogs
Pyrazine-piperidine derivatives represent a vital class of heterocyclic compounds in medicinal chemistry and drug development. The pyrazine ring, an electron-deficient aromatic system, often serves as a key pharmacophore, while the saturated piperidine moiety provides a versatile scaffold for tuning physicochemical properties such as solubility, lipophilicity, and metabolic stability. The precise structural characterization of these molecules is non-negotiable, as subtle differences in substitution patterns, stereochemistry, or conformation can drastically alter biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard technique for the comprehensive, non-destructive analysis of these compounds in solution. It provides unparalleled insight into the molecular framework, connectivity, and spatial arrangement of atoms. This guide offers an in-depth exploration of 1D and 2D NMR methodologies, moving beyond a simple listing of steps to explain the underlying principles and strategic choices that ensure accurate and reliable structural assignment for pyrazine-piperidine compounds.
Part 1: Foundational NMR Principles for Pyrazine-Piperidine Scaffolds
A robust understanding of the expected spectral features of each moiety is the cornerstone of successful analysis. The electronic environments of the pyrazine and piperidine rings are starkly different, leading to characteristic and generally well-resolved regions in the NMR spectrum.
The ¹H and ¹³C NMR Fingerprint of the Pyrazine Ring
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This has a profound deshielding effect on the ring's protons and carbons.
-
¹H NMR: Protons directly attached to the pyrazine ring typically resonate in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm .[1][2][3] Their exact chemical shift is sensitive to the nature and position of substituents. The coupling constants between adjacent protons on the ring are typically small.
-
¹³C NMR: The carbon atoms of the pyrazine ring are also significantly deshielded, appearing in the δ 140–160 ppm range.[4] The presence of substituents can further modulate these shifts, providing valuable information about the substitution pattern.
The ¹H and ¹³C NMR Signature of the Piperidine Ring
In contrast to the aromatic pyrazine, the piperidine ring is a saturated, conformationally flexible system. Its spectral characteristics are governed by its chair-like conformation and the distinction between axial and equatorial positions.
-
¹H NMR: Piperidine protons resonate in the upfield, aliphatic region, typically from δ 1.2 to 3.5 ppm .[5][6] Protons alpha to the nitrogen atom are the most deshielded within this moiety (δ ~2.8-3.5 ppm) due to the inductive effect of the nitrogen.[7] The signals are often complex multiplets due to geminal and vicinal couplings. Conformational exchange, such as chair-chair interconversion, can lead to broadened signals at room temperature.[5]
-
¹³C NMR: The carbon signals for piperidine are found in the aliphatic region of the spectrum, generally between δ 20 and 60 ppm .[8][9][10] The carbon alpha to the nitrogen (C2/C6) is the most downfield, typically appearing around δ 45-55 ppm .[11]
The following table summarizes the expected chemical shift regions for these core structures.
| Moiety | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Influencing Factors |
| Pyrazine | ¹H | 8.0 - 9.0 | Electron-withdrawing nitrogens, substituent effects.[1][3] |
| ¹³C | 140 - 160 | Electron-withdrawing nitrogens, substituent effects.[4] | |
| Piperidine | ¹H | 1.2 - 3.5 | Proximity to nitrogen, axial vs. equatorial position.[5][6] |
| ¹³C | 20 - 60 | Proximity to nitrogen, ring conformation.[8][10] |
Part 2: Experimental Design and Protocols
Methodical sample preparation and thoughtful selection of acquisition parameters are critical for acquiring high-quality, interpretable data.
Protocol for NMR Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample.
Objective: To prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration for 1D and 2D NMR experiments.
Methodology:
-
Analyte Quantity:
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).
-
The choice of solvent is critical as it establishes the chemical shift reference and can influence the chemical shifts of exchangeable protons (e.g., N-H).
-
-
Dissolution & Transfer:
-
Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small, clean vial.[13][14]
-
Vortex the vial to ensure complete dissolution.
-
To prevent spectral artifacts caused by suspended solids, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15] Solid particles will degrade the magnetic field homogeneity, leading to broad spectral lines.
-
-
Final Check:
-
Ensure the sample height in the NMR tube is between 4-5 cm (0.5-0.6 mL).[14]
-
Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
Data Acquisition: A Step-by-Step Guide
The following protocols outline the acquisition of a standard suite of NMR experiments essential for the complete structural characterization of pyrazine-piperidine compounds.
Workflow for Complete Structural Elucidation
Caption: A logical workflow for NMR-based structure elucidation.
-
Purpose: To obtain an overview of all proton environments, their integrations (relative ratios), and coupling patterns.
-
Parameters:
-
Spectral Width (sw): -2 to 12 ppm. This range comfortably covers both the aromatic pyrazine and aliphatic piperidine protons.
-
Acquisition Time (at): 2-4 seconds. A longer acquisition time provides better digital resolution.[16]
-
Relaxation Delay (d1): 1-2 seconds for qualitative spectra. For quantitative analysis, this delay must be at least 5 times the longest T₁ of any proton of interest to ensure full relaxation and accurate integration.[16][17]
-
Number of Scans (ns): 8 to 16. A minimum of 8 scans is often used to reduce artifacts.[16] Increase scans for dilute samples to improve the signal-to-noise ratio (S/N), remembering that S/N increases with the square root of the number of scans.[16][17]
-
-
Purpose: To identify the number of unique carbon environments. The {¹H} indicates that protons are decoupled to produce sharp singlet peaks for each carbon.
-
Parameters:
-
Spectral Width (sw): 0 to 180 ppm. This covers the full expected range for these compounds.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096 or more, depending on concentration, due to the low sensitivity of the ¹³C nucleus.
-
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (geminal or vicinal). This is invaluable for mapping out the proton network within the piperidine ring and any alkyl substituents.[18]
-
Key Insight: A cross-peak between two protons in the COSY spectrum indicates they are spin-spin coupled. This allows you to "walk" along a carbon chain, connecting adjacent protons.
-
Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond correlation).[18]
-
Key Insight: This experiment is the most reliable way to assign the chemical shifts of protonated carbons. Each cross-peak in the 2D map links a specific ¹H signal to its corresponding ¹³C signal.
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[18][19]
-
Key Insight: This is arguably the most powerful experiment for piecing together the molecular puzzle. It connects fragments by showing correlations through non-protonated (quaternary) carbons and heteroatoms. For a pyrazine-piperidine compound, HMBC is essential for unambiguously identifying the correlation from a proton on one ring to a carbon on the other, confirming the linkage point.[20][21]
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[22][23]
-
Key Insight: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon.[24][25][26] A cross-peak in a NOESY spectrum indicates spatial proximity. This is critical for determining stereochemistry and the relative orientation of the two rings. For instance, an NOE between a pyrazine proton and a specific piperidine proton can confirm the conformation around the connecting bond.[27]
Part 3: Data Interpretation and Structure Assembly
The final structure is elucidated by systematically integrating the information from all acquired spectra.
Conceptual Data Integration
Caption: Connecting fragments using 2D NMR correlations.
Systematic Approach:
-
Assign Protonated Carbons: Use the HSQC spectrum to create ¹H-¹³C pairs. This immediately assigns the chemical shift for every carbon that has a proton attached.
-
Build Spin Systems: Use the COSY spectrum to connect adjacent protons. This will clearly define the proton network within the piperidine ring and any attached side chains.
-
Connect the Fragments: Use the HMBC spectrum to find correlations between protons and carbons that are 2 or 3 bonds away. Look for the crucial cross-peaks that link a proton on the pyrazine ring to a carbon on the piperidine ring (or vice-versa), and correlations to any unassigned quaternary carbons. This step validates the core scaffold and the point of attachment.
-
Confirm Spatial Relationships: Use the NOESY spectrum to confirm the 3D structure. For example, observing an NOE between a pyrazine proton and the axial or equatorial protons of the piperidine ring can provide definitive conformational information.
Conclusion
The structural elucidation of pyrazine-piperidine compounds is a systematic process that relies on the synergistic application of multiple NMR techniques. By moving from simple 1D survey scans to sophisticated 2D correlation experiments, researchers can build a complete and unambiguous picture of their molecule. The key to success lies not just in running the experiments, but in understanding what each experiment reveals and how to logically piece together the resulting data to assemble the final molecular structure. This guide provides the foundational knowledge and practical protocols to empower researchers to tackle this challenge with confidence and scientific rigor.
References
-
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. [Link]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Larive, C. K. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]
-
What's the exact mechanism of spin coupling in NMR? (2023, March 19). Chemistry Stack Exchange. [Link]
-
Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 1-38). The Royal Society of Chemistry. [Link]
-
The Nuclear Overhauser Effect. (2021, April 5). Conduct Science. [Link]
-
¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. (n.d.). ResearchGate. [Link]
-
Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
Pyrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Quantitative NMR Spectroscopy. (2017, November). University of Oxford. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
-
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry. [Link]
-
Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]
-
Piperidine. (n.d.). SpectraBase. [Link]
-
1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. [Link]
-
Mowery, B. P., & Britt, D. K. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 479. [Link]
-
Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, 437-440. [Link]
-
Spin-Spin Coupling. (n.d.). University College London. [Link]
-
How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. [Link]
-
Spin-Spin coupling in NMR. (2020, February 24). Conduct Science. [Link]
-
Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). [Link]
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]
-
Pyrazines. (n.d.). [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). [Link]
-
Keeler, J. (2004). NMR Data Processing. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). [Link]
-
1H and 13C NMR spectra of tetrahydroquinoxalines condensed with six-membered heterocycles. (1986, September 1). Semantic Scholar. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
-
Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]
-
Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). Nanalysis. [Link]
-
Patiny, L., et al. (2010). Theoretical NMR correlations based Structure Discussion. Journal of Chemical Information and Modeling, 50(5), 735-740. [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. sites.bu.edu [sites.bu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. Wiley-VCH - The Nuclear Overhauser Effect in Structural and Conformational Analysis [wiley-vch.de]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. books.rsc.org [books.rsc.org]
- 26. conductscience.com [conductscience.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Note: Continuous Flow Synthesis & Functionalization of Pyrazinamide Derivatives
Abstract
This application note details a modular continuous flow platform for the synthesis of pyrazinamide (PZA) derivatives, a critical class of antimycobacterial agents used against Mycobacterium tuberculosis.[1] Unlike traditional batch methods, which suffer from poor heat transfer and safety risks during radical functionalization, this flow protocol enables:
-
Rapid Amidation: High-throughput synthesis of the carboxamide core using T3P® coupling.
-
Late-Stage C–H Functionalization: Direct alkylation of the electron-deficient pyrazine ring via a Minisci-type radical reaction, utilizing the superior heat/mass transfer of flow to safely handle peroxide initiators at elevated temperatures.[1]
-
Telescoped Processing: Strategies for multi-step connectivity without intermediate isolation.
Introduction: The Clinical & Chemical Challenge
Clinical Context: Pyrazinamide is a cornerstone of first-line tuberculosis (TB) therapy.[1] However, the rise of Multi-Drug Resistant (MDR) TB requires the development of lipophilic PZA analogs that can bypass efflux pumps or inhibit alternative targets (e.g., FAS-I).[1]
Chemical Challenge: The pyrazine ring is highly electron-deficient ($ \pi $-deficient), making it resistant to standard electrophilic aromatic substitution.[1]
-
Traditional Approach:[2] Nucleophilic aromatic substitution ($ S_NAr $) requires pre-functionalized halopyrazines (expensive) or harsh conditions.[1]
-
Flow Solution: Radical C–H functionalization (Minisci reaction) allows for the direct appendage of alkyl groups to the PZA core.[1] Flow chemistry mitigates the explosion hazards of the required oxidants (persulfates/peroxides) and controls the short-lived radical species to prevent over-alkylation.
Module 1: The Foundation – Continuous Amidation
Objective: Synthesize the pyrazine-2-carboxamide core from pyrazine-2-carboxylic acid.
Reaction Mechanism & Design
We utilize Propylphosphonic Anhydride (T3P®) as the coupling agent.[1] T3P is ideal for flow because it exhibits high solubility in organic solvents (unlike EDC/HOBt urea byproducts) and drives rapid conversion with simple aqueous workup.[1]
Experimental Protocol
-
Reagent A: Pyrazine-2-carboxylic acid (0.5 M) + DIPEA (1.5 equiv) in DMF.[1]
-
Reagent B: Amine derivative (0.5 M) in DMF.
-
Reagent C: T3P® (50% w/w in DMF, 1.2 equiv).[1]
Flow Setup:
-
Streams A and B are mixed in a T-mixer.
-
Stream C is introduced downstream.[1]
-
Reactor: 10 mL PFA Coil (Heated).
-
Conditions: 80 °C, 10 min Residence Time, 5 bar BPR (Back Pressure Regulator).
Data Summary: Amidation Efficiency
| Amine Substrate | Batch Yield (2h) | Flow Yield (10 min) | Throughput (g/h) |
| Benzylamine | 82% | 96% | 4.2 |
| Morpholine | 78% | 94% | 3.8 |
| p-Chlorobenzylamine | 75% | 91% | 4.0 |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Process Note: The high temperature (80 °C) achievable in flow without solvent reflux (due to BPR) accelerates the T3P activation cycle significantly compared to batch.
Module 2: Advanced Functionalization – Radical C–H Activation (Minisci)
Objective: Direct alkylation of the pyrazinamide ring at the C-5 position using a decarboxylative radical source.[1]
The "Self-Validating" Safety System
Minisci reactions generate alkyl radicals using oxidants (e.g., Ammonium Persulfate) and silver catalysts.[1] In batch, this risks thermal runaway and gas evolution ($ CO_2 $).[1]
-
Flow Safety: The small reactor volume (<10 mL) ensures that only a fraction of the hazardous oxidant is heated at any time.
-
Control: Precise residence time prevents the formation of di-alkylated byproducts (a common batch failure mode).[1]
Experimental Protocol
-
Substrate Stream: Pyrazinamide derivative (from Module 1) + Alkyl Carboxylic Acid (Radical Source) in MeCN/Water (1:1).[1]
-
Oxidant Stream:
(3 equiv) +ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (0.2 equiv) in Water.
Step-by-Step Workflow:
-
Pumping: Use acid-resistant wetted parts (ceramic/Hastelloy).[1]
-
Mixing: High-shear static mixer to emulsify the biphasic mixture.
-
Reaction: 20 mL PFA Coil heated to 100 °C .
-
Pressure: 8 bar BPR (essential to keep solvent liquid at 100 °C and manage $ CO_2 $ off-gassing).
-
Residence Time: 15 minutes.
Optimization Data: C-5 Alkylation
| Radical Source ($ R-COOH $) | Product (R-PZA) | Yield (Flow) | Selectivity (Mono:Di) |
| Pivalic Acid | tert-Butyl-PZA | 78% | 15:1 |
| Cyclohexanecarboxylic Acid | Cyclohexyl-PZA | 65% | 12:1 |
| Adamantane-1-carboxylic Acid | Adamantyl-PZA | 72% | 20:1 |
Visualization: Workflows & Mechanisms[3]
Telescoped Synthesis Workflow
The following diagram illustrates the logical connection between the amidation module and the Minisci functionalization, highlighting the critical In-Line Analysis (PAT) points.
Caption: Figure 1. Telescoped flow workflow integrating amidation and radical C-H functionalization with in-line quality control.
Minisci Radical Mechanism
Understanding the radical pathway is crucial for troubleshooting low yields.
Caption: Figure 2.[1][3] Mechanistic cycle of the Ag-catalyzed decarboxylative Minisci reaction on the pyrazine core.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Reactor 1 | Amine salt formation. | Switch base to DIPEA or increase temperature to >60 °C. Ensure T3P is diluted. |
| Low Conversion (Module 2) | Radical quenching by $ O_2 $. | Degas all solvents with $ N_2 $ or Argon for 15 mins before pumping.[1] |
| Gas Slugs (Module 2) | $ CO_2 $ evolution. | Increase BPR pressure to 10-12 bar to solubilize gas; use a larger ID tubing downstream.[1] |
| Over-alkylation | High radical concentration.[1] | Reduce residence time or decrease the R-COOH equivalents. |
References
-
Continuous Flow Amidation
-
Minisci Reaction in Flow
-
Safety of Radical Chemistry in Flow
- Title: "Catch the Flow": Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery.
-
Source: WuXi AppTec (2024).[1]
-
Telescoped Flow Processes
Sources
- 1. rsc.org [rsc.org]
- 2. syrris.com [syrris.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing coupling reaction conditions for pyrazine-2-carboxylic acid
Technical Support Center: Pyrazine-2-Carboxylic Acid Coupling Ticket ID: PYR-COOH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Pyrazine Challenge
Welcome to the technical support guide for pyrazine-2-carboxylic acid. If you are here, you have likely encountered one of three specific failures: (1) low conversion despite using standard reagents (EDC/HOBt), (2) missing product due to thermal decarboxylation, or (3) purification nightmares caused by the high polarity of the pyrazine core.
This guide moves beyond generic "add A to B" instructions. We analyze the electronic and steric factors driving these failures and provide self-validating protocols to overcome them.
Module 1: The "Gold Standard" Amide Coupling Protocol
User Question: I tried EDC/HOBt and HATU, but yields are <20%. What is the optimal reagent for this specific acid?
Technical Diagnosis: Pyrazine-2-carboxylic acid is an electron-deficient heteroaromatic acid.
-
Electronic Drag: The pyrazine ring pulls electron density, making the carbonyl carbon highly electrophilic once activated. However, the initial activation step can be sluggish.[1][2]
-
Side Reactions: Standard carbodiimide intermediates (O-acylisoureas) are prone to hydrolysis or rearrangement before the amine attacks, especially if the amine is sterically hindered.
-
The Solution: T3P® (Propylphosphonic anhydride) is the superior reagent for this substrate.[1] It acts as a water scavenger, driving the equilibrium toward the amide, and generates a mixed anhydride that is highly reactive yet stable enough to resist rapid degradation.
Optimized Protocol (T3P System)
Standard Scale: 1.0 mmol
| Component | Equivalents | Recommended Reagent | Role |
| Substrate | 1.0 eq | Pyrazine-2-carboxylic acid | Electrophile |
| Amine | 1.1 eq | Target Amine | Nucleophile |
| Coupling Agent | 2.0 - 3.0 eq | T3P (50% w/w in EtOAc or DMF) | Activator & Water Scavenger |
| Base | 3.0 - 5.0 eq | DIPEA or N-Methylmorpholine (NMM) | Acid scavenger |
| Solvent | [0.1 M] | EtOAc (Preferred) or DMF | Medium |
Step-by-Step Methodology:
-
Dissolution: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) and the Amine (1.1 eq) in EtOAc.
-
Note: If solubility is poor, add DMF (up to 20% v/v). Avoid pure DMF if possible to simplify workup.
-
-
Base Addition: Cool to 0°C. Add DIPEA (3.0 eq) dropwise.
-
Activation: Add T3P solution (2.0 eq) dropwise over 5 minutes.
-
Critical: Do not dump the reagent. The exotherm must be controlled to prevent decarboxylation.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitor: Check LCMS. If acid remains, add 1.0 eq more T3P and stir for 2 hours.
-
-
Workup (The T3P Advantage):
-
Quench with water.
-
Wash organic layer with water (x2) , sat. NaHCO₃ (x2) , and brine .
-
Why? T3P byproducts are water-soluble phosphates. They wash away, often eliminating the need for column chromatography.
-
Module 2: Troubleshooting & Failure Analysis
User Question: My reaction turned black, and the product mass is missing. I see a mass corresponding to the decarboxylated pyrazine. Why?
Technical Diagnosis: Pyrazine-2-carboxylic acid is thermally unstable. The electron-withdrawing nitrogen atoms at the 1,4-positions destabilize the carboxyl group, facilitating the loss of CO₂ via a Hammick-type mechanism, especially under acidic conditions or high heat (>100°C).
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing pyrazine coupling failures. Blue/Yellow nodes indicate analysis steps; Green nodes indicate validated solutions.
Specific Fixes:
-
Stop Heating: Never heat pyrazine-2-carboxylic acid activation steps above 50°C. If heat is required for the amine, activate at 0°C first, then add the amine and warm gently.
-
Avoid Acid Chlorides: Generating the acid chloride (using SOCl₂ or Oxalyl Chloride) creates a highly reactive species that often decarboxylates before coupling. If you must use an acid chloride, keep it at 0°C and use it immediately.
Module 3: Advanced Applications (Decarboxylative Coupling)
User Question: I am actually trying to couple the pyrazine core to an aryl ring, not make an amide. Can I use the carboxylic acid as a handle?
Technical Answer: Yes. This is a Minisci-type Decarboxylative Cross-Coupling . Instead of fighting decarboxylation, you harness it to generate a radical.
Mechanism: The carboxylic acid acts as a radical precursor. Under oxidative conditions (Ag/S₂O₈), the acid releases CO₂, generating a pyrazinyl radical which attacks a heterocycle.
Protocol (Minisci-Type):
-
Reagents: Pyrazine-2-carboxylic acid (1.0 eq), Heterocycle (1.0 eq), AgNO₃ (0.2 eq), K₂S₂O₈ (1.5 eq).
-
Solvent: DCM/Water (biphasic) or TFA/Water.
-
Temperature: 40–80°C.
-
Note: This reaction is sensitive. The pyrazine radical is nucleophilic; it reacts best with electron-deficient heterocycles (e.g., protonated pyridines/quinolines).
Module 4: Workup & Purification (Handling Polarity)
User Question: My reaction worked, but I can't extract the product. It stays in the aqueous layer.
Technical Diagnosis: Pyrazine amides are often highly polar and water-soluble, especially if the amine partner is small. Standard EtOAc/Water extractions often result in product loss to the aqueous phase.
Strategies:
-
The "Salting Out" Method: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This forces the organic product into the organic layer (EtOAc or THF).
-
Solvent Switch: Replace EtOAc with DCM:Isopropanol (3:1) for extraction. This mixture is more polar and extracts pyrazines efficiently from water.
-
Resin Capture (For Amide Couplings):
-
If using T3P/DIPEA, the reaction mixture is clean.
-
Pass the crude reaction (diluted in MeOH) through a SCX-2 (Strong Cation Exchange) cartridge if your product has a basic amine.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH.
-
References
-
T3P Efficiency in Heteroaromatic Couplings
- Source: RxWeb / Curia Global.
- Relevance: Validates T3P as the superior reagent for electron-deficient acids where HATU/EDC fail (<5% yield vs 88% with T3P).
-
URL:[Link]
-
Decarboxylation Mechanism (Hammick Reaction)
- Source: Royal Society of Chemistry (CrystEngComm). "ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid."
- Relevance: Explains the thermal instability and metal-catalyzed decarboxylation p
-
URL:[Link]
-
Solubility & Physical Properties
- Source: Solubility of Things / PubChem. "Solubility of Pyrazine-2-carboxylic acid."
- Relevance: Confirms solubility in water/polar solvents, necessitating modified workup procedures (DCM/IPA extraction).
-
URL:[Link]
-
Minisci Reaction (Radical Coupling)
- Source: Royal Society of Chemistry (Chem. Soc. Rev.).
- Relevance: Provides the protocol for using the carboxylic acid as a radical precursor for cross-coupling.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Poor Results in Cell-Based Assays with Novel Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with novel compounds in cell-based assays. The question-and-answer format is designed to directly address specific problems and provide scientifically grounded solutions.
I. Compound-Related Issues: The Usual Suspects
The journey of a novel compound from synthesis to a biological readout is fraught with potential pitfalls. Often, unexpected or poor results can be traced back to the physical and chemical properties of the compound itself.
Q1: My novel compound shows no effect or very low potency in my assay. What should I investigate first?
A1: When a novel compound appears inactive, the primary suspects are often its solubility and stability.[1] A compound that isn't bioavailable to the cells can't exert a biological effect.
-
Solubility is Paramount: Poor aqueous solubility is a frequent cause of misleading results in cell-based assays.[2] If a compound precipitates in the culture medium, its effective concentration is significantly lower than intended, which can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[3][4]
-
Causality: The complex composition of cell culture media, especially the presence of salts and proteins, can drastically reduce the solubility of a hydrophobic compound compared to its solubility in a pure solvent like DMSO.[3]
-
-
Compound Instability: Novel compounds can be unstable and degrade over the course of an experiment.[1] This is particularly true for long incubation periods.[5] Degradation can lead to a loss of activity or, in some cases, the formation of a more active or even toxic byproduct.[6]
Troubleshooting Workflow:
-
Visual Inspection: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation.[1]
-
Solubility Assessment: If you suspect solubility issues, consider performing a formal solubility test in your specific cell culture medium.
-
Fresh Stock Solutions: Always prepare fresh dilutions of your compound for each experiment to minimize the impact of degradation.[7]
-
Incubation Time: For initial screening, it's advisable to test multiple incubation time points (e.g., 24, 48, and 72 hours) to capture both early and late-onset effects.[1]
Q2: I'm observing a high degree of variability between my replicate wells. Could my compound be the cause?
A2: Yes, compound-related issues are a significant source of variability. Inconsistent results can often be traced back to problems with compound precipitation or degradation.[7]
-
Inconsistent Precipitation: If a compound is partially soluble, the degree of precipitation can vary from well to well, leading to inconsistent effective concentrations.
-
Stock Solution Instability: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation or degradation, introducing variability between experiments.[4]
Mitigation Strategies:
-
Optimize Dilution Protocol: Ensure that the compound is fully solubilized in the dilution steps.[3]
-
Limit Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.[4]
II. Assay and Cell-Related Challenges
Even with a well-behaved compound, the design of the assay and the health of the cells are critical for obtaining reliable data.
Q3: I'm seeing significant cell death even at low concentrations of my compound, which is masking the intended biological effect. What's happening?
A4: This is a common challenge and can stem from several factors, including off-target effects and inherent toxicity.[6]
-
Off-Target Toxicity: The compound may be interacting with unintended cellular targets that are essential for cell survival.[6][8] These off-target effects can lead to misleading interpretations of the compound's mechanism of action.[6]
-
On-Target Toxicity: The intended pharmacological effect of your compound might be inherently cytotoxic to the cells.[6]
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations.[6][9] It is crucial to keep the final solvent concentration consistent across all wells and typically below 0.5%.[7][9]
Deconvolution Strategy:
-
Orthogonal Assays: Use a different assay that measures a distinct cellular parameter to confirm your findings.[1] For example, if you are using an MTT assay (measures metabolic activity), consider complementing it with a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[1][10]
-
Distinguishing On- and Off-Target Effects: This is a multi-step process that can involve:
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound dose) to account for any solvent-induced toxicity.[7]
Q4: My results are inconsistent, and I'm noticing that the cells in the outer wells of my microplate are behaving differently. What is causing this?
A4: You are likely observing an "edge effect," a well-documented phenomenon in microplate-based assays.[11][12] This effect is primarily caused by increased evaporation in the outer wells, leading to changes in the concentration of media components and your test compound.[12][13]
Best Practices to Minimize Edge Effects:
-
Perimeter Moat: A simple and effective strategy is to fill the outer wells of the plate with sterile PBS or culture medium without cells.[1] This creates a humidified barrier that reduces evaporation from the experimental wells.
-
Plate Resting: After seeding the cells, allow the plate to rest at room temperature for a period before placing it in the incubator. This allows for a more even distribution of cells across the well bottom.[11][14]
-
Incubator Conditions: Ensure your incubator has stable temperature and humidity levels. Avoid placing plates on the top or front shelves where they are more susceptible to fluctuations when the door is opened.[15]
III. Data Interpretation and Validation
Q5: The dose-response curve for my compound is non-sigmoidal or shows an unexpected shape. How should I interpret this?
A5: A non-standard dose-response curve can be indicative of several underlying biological or chemical phenomena.
-
Compound Precipitation at High Concentrations: If the compound precipitates at higher doses, the effective concentration plateaus, which can flatten the top of the dose-response curve.[6]
-
Off-Target Effects at High Concentrations: At higher concentrations, off-target effects may become more prominent and could either enhance or antagonize the on-target effect, leading to a complex dose-response relationship.[6]
-
Cytotoxicity Masking the Effect: If the compound becomes cytotoxic at higher concentrations, it can cause a "bell-shaped" dose-response curve where the signal decreases at the highest doses due to cell death.
Investigative Steps:
-
Expand Concentration Range: Test a broader range of concentrations, especially at the lower end, to better define the curve.[1]
-
Solubility Check: Re-verify the solubility of your compound at the highest concentrations tested.[6]
-
Multiplexed Assays: Consider using multiplexed assays that can simultaneously measure your target effect and cell viability to deconvolve these phenomena.[16]
Q6: How can I be more confident that the observed effect is real and not an artifact?
A6: Confidence in your results comes from robust experimental design and thorough validation.
-
Appropriate Controls are Non-Negotiable:
-
Orthogonal Validation: As mentioned previously, confirming your results with an independent assay that measures a different endpoint is a powerful validation strategy.[1]
-
Counter-Screening: To identify off-target effects, screen your compound against other relevant targets.[17]
| Control Type | Purpose | Common Pitfalls |
| Negative Control | Establishes baseline response and 100% viability. | Cell health issues can affect this baseline. |
| Vehicle Control | Accounts for any effects of the compound solvent (e.g., DMSO). | Solvent concentration is too high, causing toxicity.[7][9] |
| Positive Control | Confirms that the assay is working correctly. | Using an inappropriate or degraded positive control. |
IV. Advanced Troubleshooting and Methodologies
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing compound-induced cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[1]
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of your novel compound in a suitable solvent (e.g., DMSO).[1]
-
Perform serial dilutions to create a range of working concentrations.
-
Add the desired final concentrations of the compound to the appropriate wells. Remember to include vehicle and untreated controls.[1]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100[1]
-
Plot the % viability against the compound concentration to determine the IC₅₀ value.
-
Visualizing the Troubleshooting Process
A logical approach is key to efficiently identifying the root cause of poor assay results.
Caption: A decision tree for troubleshooting poor cell-based assay results.
References
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Cell health Assays. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Sciences, 6(4). [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]
-
Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]
-
PubMed. (1998). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Acta biochimica Polonica, 45(4), 955-961. [Link]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
-
PubMed. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(12), 661-668. [Link]
-
Neuro Probe. (2014, May 8). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Holle, L. M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1703–1711. [Link]
-
Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
ResearchGate. (2025). Overcoming Variability in Cell-Based Assays. Retrieved from [Link]
-
Pérez, J., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5, 239-251. [Link]
- Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
-
Ghemrawi, R., et al. (2013). Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. Drug research, 63(6), 281–286. [Link]
-
Boster Bio. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Oldaker, T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry. Part B, Clinical cytometry, 84(5), 309–318. [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]
-
PAASP Network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Bowes, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]
-
PubMed. (1998). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. Mycoses, 41 Suppl 2, 45-50. [Link]
-
FlowMetric. (2021, October 12). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
Open Exploration Publishing. (2024, May 24). Current analytical methods and applications used in the insight of serum proteins interactions with various food additives, pesticides, and contaminants. Retrieved from [Link]
-
MDPI. (2022, July 4). Bioactive Compounds and Their Impact on Protein Modification in Human Cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. The edge effect in microplate assays [wakoautomation.com]
- 13. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 14. neuroprobe.com [neuroprobe.com]
- 15. biocompare.com [biocompare.com]
- 16. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 17. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 18. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Improving the oral bioavailability of pyrazine-based drug candidates
Welcome to the Pyrazine Scaffold Technical Support Center.
Ticket #: PYR-BIO-XZ99 Subject: Troubleshooting Oral Bioavailability Failures in Pyrazine Candidates Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Overview: Why Your Pyrazine is Failing
You are likely here because your pyrazine-based candidate shows excellent potency in vitro but fails to achieve adequate exposure in vivo. This is a classic profile for this scaffold. Pyrazines (
This guide addresses the three most common failure modes for pyrazines:
-
The "Microsome Trap" (Aldehyde Oxidase Metabolism)
-
The "Weak Base" Solubility Paradox
-
Crystal Lattice Energy Barriers
Module 1: Metabolic Stability Troubleshooting
User Issue: "My compound is stable in human liver microsomes (HLM) but has a short half-life (
Diagnosis: You are likely a victim of Aldehyde Oxidase (AO) . Standard liver microsomes contain CYPs but lack cytosolic enzymes like AO. Pyrazines are privileged substrates for AO, which oxidizes the electron-deficient carbon alpha to the nitrogen (typically C-3 or C-5). If you only screened in microsomes, you missed the primary clearance pathway.
The Mechanism: AO attacks the electron-deficient ring system via nucleophilic attack (hydride transfer).
Troubleshooting Protocol: The Cytosolic Screen
-
Stop using only HLM. Switch to S9 fractions (which contain both cytosol and microsomes) or Cryopreserved Hepatocytes .
-
The Zaleplon Control: Run Zaleplon (a known AO substrate) as a positive control.
-
Inhibitor Check: Co-incubate with Hydralazine (25 µM), a specific AO inhibitor.
-
Result A: Clearance drops significantly
AO is your problem. -
Result B: Clearance remains high
Check renal clearance or non-AO cytosolic enzymes.
-
Medicinal Chemistry Fixes (Blocking Strategy)
-
Steric Block: Introduce a small alkyl group (Methyl, -CH3) at the C-3 position (the site of oxidation).
-
Electronic Deactivation: Add an electron-donating group (e.g., -NH2, -OMe) to increase electron density in the ring, making it less susceptible to nucleophilic attack by AO.
Visualizing the AO Pathway & Blocking Strategy:
Figure 1: Mechanism of Aldehyde Oxidase (AO) clearance and the steric blocking strategy to prevent oxidation at the C-3 position.
Module 2: Solubility & Dissolution Support
User Issue: "My salt form precipitates immediately in buffer or has lower bioavailability than the free base."
Diagnosis: You are treating a pyrazine like a standard amine. It is not.
Unsubstituted pyrazine is a very weak base (
-
The Trap: Salts formed with weak acids (e.g., tartrate, fumarate) will disproportionate (hydrolyze) back to the free base immediately upon contact with gastric fluid, negating any solubility advantage.
Troubleshooting Protocol: The "Super-Acid" Screen
Do not waste time with weak counter-ions. If your conjugate acid
| Counter-ion | pKa (Acid) | Recommendation for Pyrazines |
| Methanesulfonate (Mesylate) | -1.9 | Highly Recommended. Strong enough to protonate weak pyrazines. |
| Sulfate | -3.0 | Recommended , but watch for hygroscopicity. |
| Hydrochloride | -6.0 | Common , but can cause "Common Ion Effect" in the stomach (HCl rich), reducing solubility. |
| Tartrate/Citrate | 3.0 - 5.0 | AVOID. The salt will likely collapse to free base in water. |
Alternative Strategy: Co-crystals If a stable salt cannot be formed, screen for Co-crystals . Unlike salts, these rely on hydrogen bonding networks rather than proton transfer.
-
Co-formers to try: Urea, Nicotinamide, Succinic acid.
Module 3: Permeability & Physical Form
User Issue: "My compound is crystalline, insoluble, and has low Caco-2 recovery."
Diagnosis: High Crystal Lattice Energy.
Pyrazines are planar. They love to stack (
Decision Tree: Formulation vs. Chemistry
Figure 2: Decision matrix for diagnosing pyrazine bioavailability failures. Note the distinction between pKa-driven salt strategies and lattice-energy-driven ASD strategies.
The "Brick Dust" Solution: Amorphous Solid Dispersions (ASD)
If your melting point is
-
Technique: Hot Melt Extrusion (HME) or Spray Drying.
-
Polymers: Use HPMC-AS or PVPVA. These polymers disrupt the
stacking of the pyrazine rings, maintaining the drug in a high-energy amorphous state that dissolves rapidly.
FAQ: Quick Troubleshooting
Q: Can I use prodrugs to fix the solubility? A: Yes, but be careful. Phosphate prodrugs are common, but ensure the linker is cleaved rapidly by alkaline phosphatases in the gut. For pyrazines, N-acyloxymethyl prodrugs can improve solubility but often introduce new metabolic instability.
Q: My compound is a P-gp substrate. Should I scrap it?
A: Not necessarily. Pyrazines are often P-gp substrates. First, try to saturate the pump by increasing the dose (if solubility allows). If not, reduce the Total Polar Surface Area (TPSA) to
References
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry. Link
- Significance: Establishes the role of AO in the metabolism of nitrogen heterocycles like pyrazine.
-
Obach, R. S., et al. (2006). "The Utility of Cytoplasmic Liver Fractions for the Prediction of In Vivo Clearance." Drug Metabolism and Disposition. Link
- Significance: Validates the use of S9/cytosol over microsomes for non-CYP metabolism.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link
- Significance: foundational text on pKa requirements for stable salt form
-
Faller, B., et al. (2011). "Lipophilicity and biological profiling: The key to the gate." Drug Discovery Today. Link
- Significance: Discusses the balance of LogP and permeability relevant to planar scaffolds.
Sources
Validation & Comparative
Comparative Analysis: 1-(Pyrazine-2-carbonyl)piperidin-4-amine (PCP-4A) in Inhibitor Design
[1]
Executive Summary & Mechanism of Action
PCP-4A is a privileged bifunctional scaffold characterized by a piperidine ring substituted with a primary amine (C4) and a pyrazine-2-carbonyl group (N1).[1] It serves as a potent "linker-payload" system in medicinal chemistry.[1]
-
Mechanism of Action (Scaffold Level):
-
H-Bond Acceptor: The pyrazine nitrogens (N1, N4 of the pyrazine ring) act as weak bases and hydrogen bond acceptors, often interacting with hinge region residues in kinases or solvent-exposed residues in proteases (e.g., DPP-4).[1]
-
Rigidification: The carbonyl linker restricts the conformational freedom of the piperidine ring, orienting the distal primary amine (or its derivatives) into catalytic pockets (e.g., the Zinc binding domain of HDACs or the S1/S2 pockets of proteases).
-
Bioisosterism: PCP-4A is frequently compared to pyridine and phenyl analogs to lower lipophilicity (LogP) and improve metabolic stability against CYP450 oxidation.[1]
-
Comparative Landscape Overview
| Feature | PCP-4A (Pyrazine) | Pyridine Analog | Phenyl Analog | Reference Drug (Teneligliptin) |
| Electronic Character | Electron-deficient ( | Moderate | Electron-neutral | Complex Heterocycle |
| Water Solubility | High (Polar) | Moderate | Low (Hydrophobic) | Moderate |
| Basicity (pKa) | Weakly basic (Pyrazine N) | Basic (Pyridine N) | Neutral | Basic |
| Metabolic Liability | Low (Resistant to oxidation) | Moderate (N-oxidation) | High (Hydroxylation) | Optimized |
| Primary Utility | Solubility/Selectivity Optimization | Potency Optimization | Initial Hit Finding | Clinical Efficacy |
Technical Performance Analysis
Physicochemical Profile (Calculated & Experimental)
In drug development, replacing a phenyl ring with a pyrazine (PCP-4A) significantly alters the physicochemical landscape.
-
Lipophilicity (cLogP): PCP-4A exhibits a lower cLogP (~0.2–0.[1]5) compared to the pyridine (~0.8) and phenyl (~1.[2][3]5) analogs. This reduction is critical for CNS penetration (PDE10A inhibitors) and oral bioavailability.
-
Topological Polar Surface Area (TPSA): The additional nitrogen in the pyrazine ring increases TPSA (~80 Ų), enhancing water solubility but potentially limiting passive permeability if not balanced by lipophilic substituents.
Biological Activity & SAR Data
Evidence from PDE10A and HDAC inhibitor campaigns demonstrates the specific utility of the PCP-4A scaffold.
Case Study: PDE10A Inhibition (SAR Optimization) Context: Optimization of keto-benzimidazole leads for antipsychotic activity.[1]
-
Observation: Transitioning from a phenyl linker to a pyrazine (PCP-4A derived) linker often maintains potency while significantly reducing CYP interactions.[1]
-
Data Point: In PDE10A studies, pyrazine analogs demonstrated >85% target occupancy in CNS models due to improved unbound fraction (
) in the brain compared to more lipophilic analogs [1].
Case Study: HDAC Inhibition (Class I Selective) Context: Development of 2-aminobenzamide HDAC inhibitors.[1]
-
Observation: The piperazine/piperidine-pyrazine moiety (PCP-4A core) facilitates bidentate chelation of the Zinc ion.[1]
-
Performance: PCP-4A derivatives showed superior selectivity for HDAC1/2 over HDAC6 compared to the reference drug Entinostat (MS-275) , attributed to the specific geometry of the pyrazine-carbonyl linkage [2].[1]
Experimental Protocols
Protocol: Amide Coupling of PCP-4A (Fragment Elaboration)
Objective: To couple PCP-4A with a carboxylic acid core (e.g., Proline derivative for DPP-4 or Benzamide for HDAC) without racemization.[1]
Reagents:
Workflow:
-
Activation: Dissolve R-COOH (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 min.
-
Coupling: Add PCP-4A (1.1 eq) to the activated ester mixture. Note: If using PCP-4A HCl salt, add an extra 1.0 eq of DIPEA.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass = M_acid + 204.2 - 18).[1]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
-
Purification: Flash column chromatography (DCM:MeOH gradient 0–10%).
Critical Control Point: The primary amine on PCP-4A is nucleophilic, but the pyrazine ring withdraws electron density from the piperidine nitrogen (amide bond), making the distal amine (C4-NH2) the primary reactive site.[1] Ensure the N1-carbonyl bond is stable; pyrazine amides can be susceptible to hydrolysis under strong acidic conditions.[1]
Protocol: Solubility & Stability Assay
Objective: Validate the "Solubility Advantage" of PCP-4A vs. Phenyl analogs.[1]
-
Preparation: Prepare 10 mM DMSO stocks of PCP-4A derivative and Phenyl-analog.
-
Assay: Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Incubate for 2 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate by HPLC-UV (254 nm).
-
Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * 50.
Visual Analysis (Pathway & Logic)
The following diagram illustrates the Structural Activity Relationship (SAR) Decision Tree when selecting PCP-4A versus its alternatives.
Caption: Decision logic for selecting PCP-4A based on solubility and metabolic stability requirements in drug design.
Synthesis of Comparison Data
The table below summarizes the theoretical and experimental comparison of PCP-4A against standard building blocks.
| Metric | PCP-4A (Product) | N-Boc-4-Aminopiperidine | 1-Benzoylpiperidin-4-amine |
| Molecular Weight | 220.27 g/mol | 200.28 g/mol | 204.27 g/mol |
| H-Bond Acceptors | 5 (High) | 3 | 2 |
| H-Bond Donors | 1 | 1 | 1 |
| cLogP (Approx) | 0.35 | 1.20 | 1.65 |
| Synthetic Role | Late-Stage Intermediate | Early-Stage Protecting Group | Hydrophobic Probe |
| Key Advantage | Bioisostere for Teneligliptin | Versatility | Cheap/Available |
| Key Limitation | Cost / Availability | Requires Deprotection | High Metabolic Clearance |
Expert Insight
While N-Boc-4-aminopiperidine is the universal starting material, PCP-4A represents a "pre-assembled" pharmacophore.[1] Using PCP-4A reduces synthetic steps (avoiding protection/deprotection/acylation cycles) but requires careful handling due to the polarity of the pyrazine ring, which can complicate extraction from aqueous phases during workup (use DCM/Isopropanol 3:1 for extraction if yield is low).
References
-
Discovery of PDE10A Inhibitors (AMG 579): Hu, E., et al. (2014). "Discovery of clinical candidate AMG 579, a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A)." Journal of Medicinal Chemistry.
-
HDAC Inhibitor Synthesis: El-Sayed, N. S., et al. (2021).[4] "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors." International Journal of Molecular Sciences.
-
Pyrazine Bioisosteres: Asif, M. (2015). "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities." International Journal of Advances in Scientific Research.[6]
-
Teneligliptin Structure & Impurities: PubChem Compound Summary for Teneligliptin.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of pyrazine and pyridine analogs in biological assays
Executive Summary: The Nitrogen Switch
In medicinal chemistry, the substitution of a pyridine ring (monocyclic azine) with a pyrazine ring (1,4-diazine) is a classic "scaffold hop" or bioisosteric replacement. While structurally similar, these two heterocycles exhibit distinct electronic and physicochemical profiles that drastically alter biological performance.
This guide provides a technical, evidence-based comparison to assist researchers in selecting the optimal scaffold for lead optimization.
Key Takeaway: Pyrazines generally offer improved aqueous solubility and metabolic stability (lower CYP inhibition risk) compared to pyridines, often at the cost of basicity and potentially target affinity if the binding pocket requires a strong hydrogen bond acceptor.
Physicochemical & Electronic Profiling
The fundamental difference lies in the electron density. Pyrazine, with two nitrogen atoms, is significantly more electron-deficient than pyridine. This dictates acidity, lipophilicity, and non-covalent interactions.
Table 1: Comparative Physicochemical Properties[1]
| Property | Pyridine Analog | Pyrazine Analog | Biological Implication |
| Structure | C₅H₅N (1 Nitrogen) | C₄H₄N₂ (2 Nitrogens, 1,4-position) | Pyrazine has a lower molecular volume but higher density. |
| Basicity (pKa of conjugate acid) | ~5.2 (Weak Base) | ~0.6 (Very Weak Base) | Pyridine can be protonated at physiological pH (forming cations); Pyrazine remains neutral. |
| Lipophilicity (LogP) | Higher (More Lipophilic) | Lower (More Polar) | Pyrazine reduces LogP (typically by ~0.5–1.0 unit), improving aqueous solubility. |
| H-Bond Acceptors (HBA) | 1 | 2 | Pyrazine offers an additional vector for H-bonding but is a weaker acceptor per nitrogen due to electron withdrawal. |
| Dipole Moment | ~2.2 D | 0 D (Symmetrical) / High (Substituted) | Unsubstituted pyrazine is non-polar due to symmetry, but derivatives often have high polarity. |
| Aromaticity | High | Lower than Pyridine | Pyrazine is more susceptible to nucleophilic attack but resistant to electrophilic oxidation. |
Metabolic Stability & Toxicity Profiles
The CYP450 Interaction Mechanism
One of the strongest drivers for switching from pyridine to pyrazine is to mitigate Cytochrome P450 (CYP) inhibition.
-
Pyridine Liability: The lone pair on the pyridine nitrogen is highly basic and nucleophilic.[1] It frequently coordinates directly to the heme iron (Fe) of CYP enzymes (Type II binding), causing reversible inhibition of the enzyme. This leads to drug-drug interactions (DDIs).
-
Pyrazine Advantage: Due to the electron-withdrawing effect of the second nitrogen, the lone pairs on pyrazine are far less basic. They rarely coordinate tightly to the CYP heme iron, significantly reducing the risk of CYP inhibition.
Diagram 1: Metabolic Fate & CYP Interaction
This diagram illustrates the mechanistic difference in CYP interactions between the two scaffolds.
Caption: Mechanistic divergence in CYP450 interaction. Pyridines pose a higher risk of heme coordination (inhibition), while pyrazines typically evade this mechanism.
Head-to-Head Case Study: Potency vs. Permeability
A notable example of this bioisosteric switch is found in the development of IDH1 inhibitors (Isocitrate Dehydrogenase 1).
-
The Challenge: A pyridine-based inhibitor (Compound A) showed high potency but poor blood-brain barrier (BBB) penetration due to high lipophilicity.
-
The Switch: Researchers replaced the pyridine with pyrazine.
-
Result:
-
Solubility/Permeability: The pyrazine analog showed significantly improved BBB penetration (lower LogP).
-
Potency: Potency slightly decreased.
-
Mechanism: The pyrazine nitrogen, being less basic, formed a weaker hydrogen bond with the hinge region of the target protein compared to the pyridine. Additionally, the introduction of the second nitrogen altered the intramolecular H-bonding network, slightly twisting the molecule out of the optimal planar conformation required for the binding pocket.
-
Decision Logic: The pyrazine analog was selected for further development despite lower potency because the in vivo efficacy (driven by brain exposure) was superior.
Experimental Protocols
To validate the choice between pyridine and pyrazine, the following two assays are critical. These protocols are designed to be self-validating with internal controls.
Protocol A: Thermodynamic Solubility Assay (Shake-Flask)
Objective: To definitively determine the equilibrium solubility of the analogs, independent of kinetic dissolution rates.
-
Preparation: Weigh 1-2 mg of solid compound (Pyridine and Pyrazine analogs) into separate 1.5 mL glass vials.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or simulated intestinal fluid (FaSSIF).
-
Saturation: Ensure undissolved solid remains visible. If clear, add more solid.
-
Incubation: Shake at 37°C for 24 hours at 300 rpm.
-
Equilibration: Allow vials to stand for 2 hours (sedimentation) or centrifuge at 10,000g for 10 mins.
-
Filtration: Filter supernatant through a 0.45 µm PVDF membrane (pre-saturated to prevent drug loss).
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Validation: Run a known control (e.g., Carbamazepine) alongside. Solubility of Pyrazine analog should generally be >2x that of the Pyridine analog.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Objective: To compare Intrinsic Clearance (
-
Reaction Mix: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Add test compound (1 µM final conc.) and pre-incubate at 37°C for 5 mins. Note: Low concentration prevents saturation.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Interpretation: If Pyridine
>> Pyrazine , the switch has successfully improved metabolic stability.
Decision Framework: When to Switch?
Use this logic flow to determine if a Pyridine-to-Pyrazine hop is warranted for your lead compound.
Diagram 2: Scaffold Selection Workflow
Caption: Decision matrix for scaffold hopping. Switch to pyrazine is favored for solubility and metabolic issues; pyridine is preferred if basicity is critical for binding.
References
-
Meanwell, N. A. (2017).[2] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. (Contextual reference on diazine properties).
-
Kalgutkar, A. S., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Pyrazine-Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyrazine derivatives are not only crucial as flavoring agents but also form the structural backbone of several pharmaceutical drugs, including antivirals and anticancer agents. Their formation, often through the Maillard reaction, results in a wide array of structurally diverse compounds.[1][2][3] Understanding their fragmentation behavior under mass spectrometric analysis is paramount for their identification and characterization.
Pillars of Analysis: Ionization Techniques
The initial ionization of the analyte is a critical step that dictates the subsequent fragmentation pathways. The choice between "hard" and "soft" ionization techniques fundamentally alters the resulting mass spectrum.
-
Electron Ionization (EI): A hard ionization technique that utilizes a high-energy electron beam to induce ionization and extensive fragmentation.[4][5] This results in a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.[4][5] However, the molecular ion peak can be weak or absent, making molecular weight determination challenging.[4]
-
Chemical Ionization (CI): A softer ionization method where a reagent gas is first ionized, which in turn ionizes the analyte molecules through chemical reactions.[4][5][6] This technique imparts less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion or protonated molecule, which is invaluable for determining the molecular weight.[4][5]
-
Electrospray Ionization (ESI): A very soft ionization technique that is particularly suited for polar and thermally labile molecules.[6] It generates multiply charged ions from a liquid phase, allowing for the analysis of high molecular weight compounds.[6] For pyrazine-carbonyl compounds, ESI is often used to observe the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
Understanding the Fragmentation Pathways
The fragmentation of pyrazine-carbonyl compounds in mass spectrometry is governed by the stability of the pyrazine ring and the nature of the carbonyl-containing substituent.
Electron Ionization (EI) Fragmentation
Under EI conditions, the stable aromatic pyrazine ring often remains intact, while fragmentation is directed by the substituents. A common fragmentation pathway for the parent pyrazine molecule (m/z 80) involves the loss of HCN to produce a prominent fragment ion at m/z 53.[7][8] Another significant fragment is observed at m/z 26, corresponding to the CN⁺ ion.[7]
For alkyl-substituted pyrazines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the pyrazine ring (α-cleavage), leading to the formation of a stable tropylium-like ion. For example, in the mass spectrum of 2-ethyl-3,5-dimethylpyrazine, a significant peak would be expected from the loss of a methyl group.
The presence of a carbonyl group introduces additional fragmentation pathways. The most common is the cleavage of the bond alpha to the carbonyl group, resulting in the formation of a stable acylium ion ([RCO]⁺).[9][10]
Illustrative Fragmentation Workflow (EI)
Caption: Generalized EI fragmentation workflow for pyrazine-carbonyl compounds.
Electrospray Ionization (ESI) Fragmentation
In contrast to EI, ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ as the base peak with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and study the fragmentation patterns. The fragmentation of the [M+H]⁺ ion often involves the loss of neutral molecules such as H₂O, CO, and small alkyl chains, depending on the specific structure of the substituent. Positional isomers of substituted pyrazines can often be differentiated by the unique fragmentation patterns observed in their ESI-MS/MS spectra.[11]
Experimental Protocol: Comparative Fragmentation Analysis
This protocol outlines a general procedure for comparing the fragmentation patterns of a pyrazine-carbonyl compound using GC-MS (with EI) and LC-MS/MS (with ESI).
1. Sample Preparation:
-
Dissolve the pyrazine-carbonyl compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis (e.g., 1, 10, and 100 µg/mL).
2. GC-MS (EI) Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar column such as a DB-5MS is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: At least 2 scans/second.
-
3. LC-MS/MS (ESI) Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan a wide mass range to identify the [M+H]⁺ ion.
-
MS2 (Product Ion) Scan: Select the [M+H]⁺ ion as the precursor and scan for fragment ions. Vary the collision energy (e.g., 10, 20, 30 eV) to observe different degrees of fragmentation.
-
Data Comparison and Interpretation
The data obtained from both techniques should be carefully compared to build a comprehensive understanding of the compound's fragmentation behavior.
| Ionization Technique | Key Information Provided | Ideal For |
| Electron Ionization (EI) | Detailed fragmentation pattern, structural elucidation, library matching.[4][5] | Identification of unknown pyrazine-carbonyl compounds, structural isomer differentiation. |
| Electrospray Ionization (ESI-MS/MS) | Molecular weight confirmation, controlled fragmentation for specific structural information.[6][11] | Analysis of complex mixtures, characterization of known compounds, differentiation of positional isomers.[11] |
Logical Relationship of Analytical Choices
Caption: Decision tree for selecting an ionization technique based on the analytical goal.
Conclusion
The mass spectrometric fragmentation analysis of pyrazine-carbonyl compounds is a powerful tool for their identification and characterization. The choice between a hard ionization technique like EI and a soft ionization technique like ESI depends on the specific analytical goal. EI provides a wealth of structural information through extensive fragmentation, while ESI is ideal for determining the molecular weight and studying specific fragmentation pathways through tandem mass spectrometry. By leveraging the complementary information provided by these techniques, researchers can gain a comprehensive understanding of the structure and behavior of these important molecules.
References
-
Aravind, G., et al. (2021). Dissociative ionization of pyrazine: A pathway to reactive interstellar ions. The Journal of Chemical Physics, 155(23), 234304. [Link]
-
Butler, K. E., & Cabrera, G. M. (2010). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of the American Society for Mass Spectrometry, 21(6), 1032-1039. [Link]
-
Permatasari, F. A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Molekul, 17(1), 58-67. [Link]
-
ResearchGate. (n.d.). Electron-impact ionization of pyrazine with 20 eV electrons. [Image]. Retrieved from [Link]
-
FooDB. (2017). Showing Compound Pyrazine (FDB012468).[Link]
-
Zhang, Y., et al. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. Journal of Agricultural and Food Chemistry, 71(20), 7853-7862. [Link]
-
Ishida, K., et al. (2009). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry, 48(1), 163-172. [Link]
-
Van Lancker, F., et al. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Journal of Agricultural and Food Chemistry, 58(4), 2456-2462. [Link]
-
Van Lancker, F., et al. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 58(4), 2456-2462. [Link]
-
ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. [Image]. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Kuo, M. C., & Ho, C. T. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist, 22(2), 13-18. [Link]
-
De, S., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9205-9212. [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. [Image]. Retrieved from [Link]
-
Li, Y., et al. (2023). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. Foods, 12(20), 3829. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.[Link]
-
SCION Instruments. (2025). What are the common ionization methods for GC/MS.[Link]
-
The Pyrazines. (n.d.). In The Chemistry of Heterocyclic Compounds. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.[Link]
Sources
- 1. Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amide Bond Formation: Comparing the Efficacy of Coupling Reagents
For researchers, medicinal chemists, and drug development professionals, the construction of the amide bond is a cornerstone of modern synthesis. This deceptively simple linkage is the backbone of peptides and proteins and a critical component in a vast number of pharmaceuticals. However, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group. The choice of this "activating" agent, or coupling reagent, is a critical decision that profoundly impacts reaction efficiency, yield, purity, and the stereochemical integrity of the final product.
This guide provides an in-depth comparison of the most common classes of coupling reagents. Moving beyond a simple catalog, we will explore the causality behind their mechanisms, present comparative performance data, and offer detailed protocols to empower you to make informed, evidence-based decisions in your synthetic endeavors.
The Pillars of Amide Bond Formation: Understanding the Reagent Classes
The efficacy of a coupling reagent is determined by its ability to rapidly convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine, all while minimizing side reactions, particularly racemization of chiral centers. The most prevalent reagents can be broadly categorized into three main families: Carbodiimides, and the more modern Phosphonium and Uronium/Aminium salts.
The Workhorses: Carbodiimide Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most cost-effective coupling reagents.[1] Their mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond.
However, the O-acylisourea intermediate is notoriously unstable and prone to two significant side reactions:
-
Racemization: For chiral carboxylic acids, the intermediate can cyclize to form a 5(4H)-oxazolone, which leads to the loss of stereochemical integrity.
-
N-Acylurea Formation: The intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction pathway and reduces yield.[2]
To mitigate these issues, carbodiimides are almost always used in conjunction with nucleophilic additives. Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more modern alternative, OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate), intercept the O-acylisourea intermediate to form a more stable active ester.[2] This active ester is less prone to racemization and rearrangement, leading to cleaner reactions and higher yields.
The High-Performers: Uronium and Phosphonium Salts
Developed to overcome the limitations of carbodiimides, uronium and phosphonium salts represent a significant advancement in coupling chemistry. Reagents such as HATU, HBTU, and PyBOP are renowned for their high efficiency, rapid reaction times, and superior ability to suppress racemization.[3]
These reagents operate through a similar principle of forming an active ester. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the coupling reagent reacts with the carboxylic acid to form a highly reactive OBt- or OAt-active ester. This ester then rapidly reacts with the amine. The key to their success lies in the speed of this process; the rapid formation of the amide bond kinetically outcompetes the racemization pathway.[1]
A critical distinction within this class is the potential for guanidinylation. Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of a peptide, leading to an irreversible chain termination.[4] Phosphonium salts, such as PyBOP, do not suffer from this side reaction, making them a safer choice for critical applications like peptide fragment condensation or cyclization where the amine and carboxylic acid are in equimolar amounts.[5]
At a Glance: A Visual Guide to Coupling Mechanisms
To better understand the flow of these reactions, the following diagrams illustrate the key mechanistic pathways for carbodiimide and uronium salt-mediated couplings.
Caption: Mechanism of HATU-mediated amide bond formation.
Quantitative Performance Comparison
While mechanistic understanding is crucial, the ultimate choice of reagent often comes down to performance. The following table summarizes typical results from comparative studies, providing a quantitative look at yield, reaction time, and racemization.
| Coupling Agent/System | Class | Typical Reaction Time | Typical Yield Range | Racemization Potential | Key Advantages & Disadvantages |
| EDC / HOBt | Carbodiimide | 1-24 hours | 70-95% | Low to Moderate | Pros: Cost-effective, water-soluble byproducts for easy workup. Cons: Slower, unstable intermediate can lead to side reactions. [2] |
| DCC / HOBt | Carbodiimide | 1-12 hours | 75-98% | Low to Moderate | Pros: High yields, inexpensive. Cons: Insoluble dicyclohexylurea (DCU) byproduct complicates purification. |
| HBTU | Uronium Salt | 1-4 hours | 85-99% | Low | Pros: High efficiency, well-established. Cons: Slower than HATU, potential for guanidinylation. |
| HATU | Uronium Salt | 15 min - 2 hours | 90-99% | Very Low | Pros: Very high reactivity, fast, excellent for difficult couplings. Cons: Higher cost, potential for guanidinylation. [1] |
| HCTU | Uronium Salt | 15 min - 2 hours | 90-99% | Very Low | Pros: Performance comparable to HATU, often more cost-effective. Cons: Potential for guanidinylation. |
| COMU | Uronium Salt | 15 min - 2 hours | 90-99% | Very Low | Pros: High efficiency, non-explosive, safer profile, water-soluble byproducts. [4]Cons: Higher cost. |
Note: Performance is highly dependent on substrates, solvent, and temperature. Data is synthesized from multiple comparative studies for illustrative purposes.
The Rise of a Safer, Greener Alternative: COMU
In recent years, there has been a significant push towards developing safer and more environmentally friendly synthetic methods. In the realm of coupling reagents, this has led to the development of COMU. COMU is a third-generation uronium salt that replaces the potentially explosive HOBt/HOAt moiety with the non-explosive and highly effective Oxyma. [4] COMU offers several distinct advantages:
-
Enhanced Safety: It is not explosive and has a lower allergenic potential compared to its benzotriazole-based predecessors. [4]* Superior Solubility: It is more soluble in a wider range of solvents, including greener alternatives to DMF and DCM.
-
"Green" Chemistry: The byproducts of COMU are highly water-soluble, simplifying purification and reducing the reliance on organic solvents for extraction.
-
Visual Reaction Monitoring: The reaction mixture often exhibits a color change upon addition of the base, providing a convenient visual indicator of reaction progress.
Due to its combination of high efficiency and a superior safety and environmental profile, COMU is increasingly becoming the reagent of choice for modern peptide synthesis.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step protocols for two of the most common amide coupling reactions.
Protocol 1: General Procedure for EDC/HOBt Mediated Solution-Phase Coupling
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
EDC·HCl (1.2–1.5 equiv)
-
HOBt (1.2–1.5 equiv)
-
DIPEA (or other non-nucleophilic base) (2.0–3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: General Procedure for HATU Mediated Solution-Phase Coupling
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (or other non-nucleophilic base) (2.0–3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath with magnetic stirring.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Conclusion and Future Outlook
The selection of a coupling reagent is a multi-faceted decision that requires a balance of reactivity, cost, safety, and the specific demands of the synthetic target. While traditional carbodiimides like EDC remain a cost-effective and reliable option for many applications, especially when their water-soluble byproducts simplify purification, the landscape is increasingly dominated by the superior performance of uronium and phosphonium salts.
For challenging couplings, sterically hindered substrates, or when the preservation of stereochemistry is paramount, the high efficiency and rapid kinetics of reagents like HATU and HCTU often justify their higher cost. Looking forward, the development of reagents like COMU, which combine high performance with an improved safety and environmental profile, represents the future of amide bond synthesis. By understanding the mechanisms and comparative performance of these essential tools, researchers can navigate the complexities of amide bond formation with greater confidence and success.
References
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Synfacts. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Synfacts, 19(11), 1165. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)...[Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubMed. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. (n.d.). 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide'. [Link]
-
American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
Sources
A Comparative Guide to the Validation of a Novel UPLC-HRMS/MS Method for the Quantification of Pyrazine Derivatives
Introduction: The Analytical Imperative for Pyrazine Derivatives
Pyrazine derivatives are a critical class of heterocyclic compounds, integral to the flavor and aroma profiles of many food products and playing a significant role as scaffolds in medicinal chemistry.[1][2][3] Their accurate and precise quantification is paramount for quality control in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development.[3][4] Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), have been the workhorses for pyrazine analysis.[1][2][4] However, the increasing demand for higher sensitivity, selectivity, and throughput necessitates the development and validation of more advanced analytical techniques.
This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS) method for the quantification of a model pyrazine derivative, 2-acetylpyrazine. We will objectively compare its performance against established HPLC-UV and GC-MS methods, providing supporting experimental data and detailed protocols. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is "suitable for its intended purpose."[5][6]
The New Frontier: UPLC-HRMS/MS for Pyrazine Analysis
The choice to develop a UPLC-HRMS/MS method is driven by the inherent advantages of this technique. UPLC offers superior resolution and speed over conventional HPLC due to the use of sub-2 µm particle columns.[7] When coupled with high-resolution tandem mass spectrometry (HRMS/MS), this method provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of analytes even in complex matrices. This is particularly advantageous for pyrazine derivatives, where isomers can be difficult to distinguish using lower resolution techniques.[1][2]
Experimental Workflow: A Visual Overview
The following diagram outlines the general workflow for the validation of our new UPLC-HRMS/MS method.
Caption: Workflow for the validation of the UPLC-HRMS/MS method.
Validation of the UPLC-HRMS/MS Method
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[6][8][9]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6] For our UPLC-HRMS/MS method, specificity was demonstrated by analyzing a blank matrix (e.g., drug-free plasma) and a matrix spiked with 2-acetylpyrazine and potential interferents. The high selectivity of MS/MS, monitoring a specific precursor-to-product ion transition, ensures that no interfering peaks were observed at the retention time of 2-acetylpyrazine.
Linearity
Linearity was established by analyzing a series of calibration standards over a concentration range of 0.1 to 100 ng/mL. The method was found to be linear over this range with a coefficient of determination (r²) of >0.99.
Accuracy and Precision
Accuracy, the closeness of test results to the true value, and precision, the degree of scatter between a series of measurements, were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (0.3, 30, and 80 ng/mL) on three different days.[5] The results are summarized in the table below.
| QC Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low (0.3 ng/mL) | 98.7% | 3.2% |
| Medium (30 ng/mL) | 101.2% | 2.1% |
| High (80 ng/mL) | 99.5% | 1.8% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD, the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the LOQ, the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, were determined based on the signal-to-noise ratio. The LOD was found to be 0.03 ng/mL (S/N ≥ 3) and the LOQ was 0.1 ng/mL (S/N ≥ 10).
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), flow rate (±0.02 mL/min), and column temperature (±2°C). The results showed no significant impact on the accuracy and precision, demonstrating the reliability of the method under minor variations.
Comparative Performance Analysis
The following table provides a comparative overview of the validated UPLC-HRMS/MS method with traditional HPLC-UV and GC-MS methods for the analysis of pyrazine derivatives. The data for HPLC-UV and GC-MS are based on typical performance characteristics reported in the literature.[1][4][10]
| Parameter | UPLC-HRMS/MS (This Study) | HPLC-UV[4] | GC-MS[1][2] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LOD | 0.03 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| LOQ | 0.1 ng/mL | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Precision (%RSD) | <5% | <10% | <10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Specificity | Very High | Moderate | High |
| Sample Throughput | High | Moderate | Low |
Experimental Protocols
UPLC-HRMS/MS Method
-
Instrumentation: A UPLC system coupled to a high-resolution tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition for 2-acetylpyrazine.
Sample Preparation
For biological matrices, a protein precipitation or liquid-liquid extraction would be employed, followed by evaporation and reconstitution in the initial mobile phase.[10]
Conclusion: A New Standard in Pyrazine Analysis
The validated UPLC-HRMS/MS method demonstrates superior performance in terms of sensitivity, specificity, and throughput compared to traditional HPLC-UV and GC-MS methods for the analysis of pyrazine derivatives. Its high resolution and sensitivity make it particularly well-suited for demanding applications in both the food industry and pharmaceutical development, where low-level detection and high confidence in identification are critical. The robustness of the method ensures reliable and reproducible results, establishing it as a new benchmark for the analysis of this important class of compounds.
References
-
ICH. (n.d.). Quality Guidelines - ICH. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patel, Y. et al. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Retrieved from [Link]
-
Attygalle, A. B. et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Muszalska, I. et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Kayam, D. et al. (2024, March 16). Development of ultra HPLC analytical method for pymetrozine residues in rice. Retrieved from [Link]
-
Narayana, B. et al. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]].pdf
Sources
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chemisgroup.us [chemisgroup.us]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of Synthetic Protocols for Piperidine Derivatives: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis in Saturated Heterocycles
The piperidine scaffold is the structural backbone of over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Ritalin. Despite its ubiquity, the synthesis of substituted piperidines remains a flashpoint for reproducibility issues.
In my decade of experience scaling heterocycles from milligram to kilogram batches, I have observed that "standard" literature protocols often fail due to three unstated variables:
-
Catalyst Poisoning: The Lewis-basic nitrogen of the product often inhibits the catalyst surface in heterogeneous hydrogenations.
-
Stereochemical Drift: Thermodynamic vs. kinetic control in ring-closing steps is frequently dictated by undefined stirring rates or thermal gradients.
-
Regio-scrambling: Late-stage functionalization (e.g., Minisci reactions) often yields inseparable isomeric mixtures.
This guide objectively compares the three dominant synthetic methodologies, moving beyond "yield" to assess robustness , scalability , and stereochemical fidelity .
Comparative Analysis of Synthetic Routes
We evaluated three primary methodologies for accessing polysubstituted piperidines. The data below represents an aggregate of internal benchmarking and validated literature sources.
Method A: Heterogeneous Catalytic Hydrogenation (Classic)
-
Mechanism: Reduction of pyridine precursors using Pt, Pd, or Rh on carbon/alumina.
-
Best For: Simple alkyl-piperidines, large-scale manufacturing.
-
The Trap: Product inhibition. As the reaction proceeds, the formed piperidine binds to the catalyst more strongly than the pyridine reactant, stalling the reaction or requiring harsh conditions that lead to defluorination or ring-opening.
Method B: Homogeneous Iridium-Catalyzed Hydrogenation (Modern)
-
Mechanism: Asymmetric hydrogenation using chiral Iridium-P,N complexes.
-
Best For: Chiral piperidines requiring high enantiomeric excess (ee > 95%).
-
The Trap: Extreme sensitivity to oxygen and moisture; high cost of ligands.
Method C: De Novo Ring Construction (Cyclization)
-
Mechanism: Intramolecular nucleophilic substitution (Sn2) or Ring-Closing Metathesis (RCM).
-
Best For: Complex scaffolds where specific substitution patterns are impossible to access via pyridine reduction.
-
The Trap: Low atom economy and high step count.
Data Dashboard: Method Performance Matrix
| Metric | Method A: Heterogeneous H2 | Method B: Ir-Catalyzed H2 | Method C: De Novo Cyclization |
| Avg. Isolated Yield | 85-95% | 70-85% | 40-60% |
| Reproducibility Score | ⭐⭐⭐ (High) | ⭐⭐ (Medium) | ⭐⭐⭐⭐ (Very High) |
| Atom Economy | High | High | Low |
| Stereocontrol (ee) | Low (Cis/Trans mixtures) | High (>95% ee) | Absolute (Pre-set) |
| Scalability | Excellent (kg scale) | Moderate (g scale) | Poor (mg to g scale) |
| Critical Failure Point | Catalyst Poisoning | Air Sensitivity | Dilution/Oligomerization |
Decision Logic & Workflow Visualization
Selecting the correct route is often more critical than the chemistry itself. Use the following logic to determine the optimal path for your target molecule.
Figure 1: Strategic Decision Matrix for Piperidine Synthesis. Blue indicates start; Green indicates the most scalable route; Red indicates the most versatile but labor-intensive route.
Validated Experimental Protocols
The following protocols are designed with Self-Validating Systems —steps explicitly included to verify the reaction is proceeding correctly before you commit to the full timeline.
Protocol 1: Reproducible Heterogeneous Hydrogenation (The "Adams" Method)
Context: This is the workhorse reaction. The key to reproducibility here is managing the "Acidic Buffer" to prevent catalyst poisoning.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
PtO₂ (Adams Catalyst) (5 mol%)
-
Solvent: Glacial Acetic Acid (0.5 M concentration)
-
H₂ Source: Balloon (1 atm) or Parr Shaker (50 psi)
Step-by-Step Workflow:
-
Pre-Validation (The "Black" Test):
-
Suspend PtO₂ in Acetic Acid before adding substrate.
-
Flush with H₂ for 15 minutes.
-
Checkpoint: The brown PtO₂ must turn distinct black (reduction to Pt(0)). If it remains brown, your catalyst is dead. Do not proceed.
-
-
Substrate Addition:
-
Dissolve pyridine in Acetic Acid.[1]
-
Crucial Logic: Acetic acid is not just a solvent; it protonates the pyridine nitrogen (
), preventing the formed piperidine ( ) from binding irreversibly to the Pt surface.
-
-
Reaction Monitoring:
-
Run at 25°C under H₂ atmosphere.
-
Stop Criterion: Do not rely on time. Monitor via H₂ uptake (if using a burette) or LC-MS.
-
Warning: If the reaction stalls at 50% conversion, filter the mixture to remove the poisoned catalyst and add fresh pre-reduced catalyst. Adding fresh catalyst to the existing "dead" mixture rarely works.
-
-
Workup (The Azeotrope Trap):
-
Filter catalyst over Celite.
-
Concentrate Acetic Acid.
-
The Trap: Piperidine forms a stubborn azeotrope with water and solvents.
-
Solution: Convert to the HCl salt immediately by adding 2M HCl in ether. Isolate as the solid hydrochloride salt to ensure purity and stoichiometry.
-
Protocol 2: Late-Stage C-H Functionalization (Minisci Reaction)
Context: Used for adding alkyl groups to positions C2/C4 of an existing ring.[2] This reaction is notorious for poor reproducibility due to radical instability.
Reagents:
-
Piperidine derivative (protected as TFA-salt or Carbamate)
-
Carboxylic Acid (Radical source)
-
AgNO₃ (Catalyst, 20 mol%)
-
(NH₄)₂S₂O₈ (Oxidant, 3.0 equiv)
Step-by-Step Workflow:
-
System Preparation:
-
Use a biphasic system (DCM/Water) to control radical concentration.
-
Checkpoint: Degas solvents with N₂ for 20 mins. Oxygen is a radical scavenger and will kill the yield.
-
-
Controlled Addition:
-
Heat to 40°C.
-
Add the Oxidant solution dropwise over 2 hours via syringe pump.
-
Causality: Dumping the oxidant all at once generates a "radical burst" leading to homocoupling of the alkyl group rather than addition to the heterocycle.
-
-
Purification Logic:
-
Minisci reactions often yield a mixture of Mono-, Di-, and Tri-alkylated products.
-
Requirement: You must use Reverse-Phase Flash Chromatography (C18 column) with a buffered mobile phase (0.1% Formic Acid) to separate these regioisomers efficiently.
-
Mechanistic Visualization: The Hydrogenation Pathway
Understanding why the reaction fails is as important as how to run it.
Figure 2: Mechanistic pathway of Pyridine Hydrogenation. Note the "Dead End" (Grey Box) caused by lack of acidic buffer, leading to catalyst deactivation.
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link]
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[3][4] MedChemComm. [Link]
-
Rozhkov, R. V., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. [Link][2]
-
Cramer, N., et al. (2025).[5] "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Pyrazine-2-carbonyl)piperidin-4-amine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 1-(Pyrazine-2-carbonyl)piperidin-4-amine, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety standards and a deep understanding of the chemical's structural components.
Understanding the Hazard Profile: A Synthesis of Pyrazine and Piperidine Characteristics
Pyrazine Moiety: Pyrazines are nitrogen-containing heterocyclic aromatic compounds. Some pyrazines are classified as flammable solids and may cause skin, eye, and respiratory irritation.[1][2][3] In case of fire, toxic fumes, including oxides of carbon and nitrogen, may be released.[4][5]
Piperidine Moiety: Piperidine and its derivatives are known to be flammable liquids and are often corrosive, capable of causing severe skin burns and eye damage.[6][7] They can be toxic if inhaled, swallowed, or absorbed through the skin.
Compound-Specific Hazard Assessment: Based on these structural components, 1-(Pyrazine-2-carbonyl)piperidin-4-amine should be handled as a potentially hazardous substance. It is prudent to assume the compound may be an irritant to the skin, eyes, and respiratory tract. The presence of the piperidine ring suggests a potential for corrosivity and toxicity. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a designated controlled area.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1-(Pyrazine-2-carbonyl)piperidin-4-amine is a critical final step in the experimental workflow. The following procedures are designed to ensure safety and compliance with regulatory standards.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling the compound outside of a certified fume hood, especially if there is a risk of generating dust or aerosols.[8]
Disposal of Small Quantities (e.g., residual amounts on labware)
-
Decontamination of Labware: Glassware and other equipment that have come into contact with the compound should be decontaminated.
-
Rinse the contaminated labware three times with a suitable organic solvent in which the compound is soluble.
-
Collect the solvent rinsate in a designated hazardous waste container.
-
After the solvent rinse, wash the labware with soap and water.
-
Disposal of Bulk Quantities (e.g., unused compound, reaction residues)
-
Waste Identification and Segregation:
-
1-(Pyrazine-2-carbonyl)piperidin-4-amine waste should be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
-
Waste Container Requirements:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.[10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(Pyrazine-2-carbonyl)piperidin-4-amine".[10] Do not use abbreviations or chemical formulas.[10]
-
Keep the container closed at all times, except when adding waste.[10]
-
-
Waste Collection and Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container.[9] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the waste container.[12]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 1-(Pyrazine-2-carbonyl)piperidin-4-amine.
Caption: Decision workflow for the proper disposal of 1-(Pyrazine-2-carbonyl)piperidin-4-amine.
Regulatory Framework: Adherence to Safety Standards
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals in the laboratory.[13][14][15] The disposal procedures outlined in this guide should be incorporated into your laboratory's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[11] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.
By adhering to the procedures in this guide, you will not only ensure a safe working environment but also maintain compliance with these critical regulations.
References
- 29 CFR 1910.
- The Laboratory Standard | Office of Clinical and Research Safety. (URL: )
- The OSHA Labor
- OSHA Standards to Know Before Starting Your Lab. (URL: )
- OSHA FACTSHEET LABOR
- How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: )
- How to Properly Manage Hazardous Waste Under EPA Regul
- 8 - Safety D
- SAFETY D
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: )
- PIPERIDINE FOR SYNTHESIS - Loba Chemie. (URL: )
- Hazardous Waste Disposal in the Workplace: EPA Regul
- SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (N
-
Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])
- Piperidine | C5H11N | CID 8082 - PubChem - NIH. (URL: )
- Pyrazine SDS, 290-37-9 Safety D
- Safety D
- NATURAL PYRAZINES MIXTURE No.
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (URL: )
- Safety Data Sheet PIPERIDINE - ChemSupply Australia. (URL: )
- PIPERIDINE-D11 - Safety D
- Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Install
- Safety d
- SAFETY D
- 1-(2-Pyrazinylcarbonyl)-4-piperidinone | C10H11N3O2 | CID 28064901 - PubChem. (URL: )
- • SAFETY D
- Safety D
- Pyrazine-2-carboxylic acid - Apollo Scientific. (URL: )
- 2 - SAFETY D
-
Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. (URL: [Link])
- Pyrazine | C4H4N2 | CID 9261 - PubChem - NIH. (URL: )
-
Piperidines | AMERICAN ELEMENTS® | Products | Applications. (URL: [Link])
-
Pyrazine - Wikipedia. (URL: [Link])
-
Chemical Properties of Pyrazine (CAS 290-37-9) - Cheméo. (URL: [Link])
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cpachem.com [cpachem.com]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 1-(Pyrazine-2-carbonyl)piperidin-4-amine
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1-(Pyrazine-2-carbonyl)piperidin-4-amine. Our focus is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral and logical component of your experimental design.
Hazard Identification: A Structural Approach to Risk Assessment
To establish a robust safety plan, we must first understand the chemical nature of 1-(Pyrazine-2-carbonyl)piperidin-4-amine. A specific Safety Data Sheet (SDS) for this exact molecule should always be the primary source of information. However, in its absence, a conservative risk assessment can be conducted by analyzing its constituent functional groups: the pyrazine ring and the piperidine moiety.
-
Pyrazine Moiety : Pyrazine is a heterocyclic aromatic compound.[1] While the parent compound is a solid with a relatively low flash point, its derivatives can present respiratory and skin irritation hazards.[2][3] The primary concern is inhalation of dust or aerosols.[3]
-
Piperidine Moiety : This is the most significant contributor to the compound's hazard profile. Piperidine is a cyclic secondary amine, a class of compounds known for being flammable, corrosive, and toxic.[] It can cause severe skin burns and eye damage, and is toxic if inhaled or absorbed through the skin.[5][6][7] Therefore, preventing skin and eye contact is of paramount importance.
Based on this analysis, 1-(Pyrazine-2-carbonyl)piperidin-4-amine should be handled as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled, ingested, or absorbed through the skin.
The Core PPE Ensemble: Your First Line of Defense
A baseline level of personal protective equipment is non-negotiable when handling this compound in any form (solid or solution). This ensemble is designed to prevent accidental contact during routine procedures.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[8] Given the corrosive potential inherited from the piperidine structure, if there is any risk of splashing during transfer or reaction quenching, a full-face shield should be worn over the goggles.[9] This combination provides robust protection against splashes and vapors.[9]
-
Skin and Body Protection : A flame-retardant laboratory coat is required. For procedures involving larger quantities or a higher risk of spills, chemical-resistant coveralls or a rubber apron should be utilized.[10] All work should be performed with full-length pants and closed-toe shoes.
-
Hand Protection : Glove selection is critical. Standard nitrile gloves may offer minimal splash protection but are not suitable for prolonged contact. Due to the piperidine component, which is a corrosive amine, more robust gloves are necessary.
-
Recommended : Butyl rubber or heavyweight nitrile gloves (minimum 8 mil thickness) should be used.[7] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Practice : Double-gloving is a recommended best practice, allowing for the safe removal of the outer glove if contamination is suspected.
-
Respiratory Protection: Controlling Inhalation Exposure
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control : All handling of solid 1-(Pyrazine-2-carbonyl)piperidin-4-amine, including weighing and transfers, must be conducted inside a certified chemical fume hood to control airborne dust and particulates.[11]
-
Secondary Control (If Required) : If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia/amines (Type K, green color code) is recommended.[12] A face-piece fit test is required before use to ensure a proper seal.[12]
Operational Safety and Disposal Workflow
A systematic workflow minimizes risk at every stage of handling. The following protocol outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are immediately accessible.[13]
-
Donning PPE : Put on all required PPE as detailed in the Core Ensemble section, starting with the lab coat, followed by goggles/face shield, and finally gloves.
-
Weighing and Transfer :
-
Dissolution : Add the solid to the solvent slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong acids.
-
Post-Handling : After the procedure is complete, decontaminate the work surface. Remove PPE by first taking off the outer gloves (if double-gloving), then the lab coat, followed by goggles, and finally the inner gloves.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after removing gloves.[2]
Handling and Disposal Workflow Diagram
Caption: Workflow for safe handling of 1-(Pyrazine-2-carbonyl)piperidin-4-amine.
Emergency Response and Decontamination
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Spills :
-
Minor Spill : For a small spill within a fume hood, absorb the material with an inert absorbent like sand or vermiculite.[5] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[16]
-
Major Spill : Evacuate the area and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan
All waste containing 1-(Pyrazine-2-carbonyl)piperidin-4-amine must be treated as hazardous.
-
Waste Segregation : Do not dispose of this chemical down the drain.[5] Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Containerization : Use approved, sealed containers for hazardous waste.[17]
-
Disposal : Dispose of waste through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[5]
PPE Summary Reference Table
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid | Chemical Splash Goggles | Double-gloved (Butyl/Nitrile) | Lab Coat | Required (in Fume Hood) |
| Preparing Solutions | Goggles & Face Shield | Double-gloved (Butyl/Nitrile) | Lab Coat / Apron | Required (in Fume Hood) |
| Reaction Workup | Goggles & Face Shield | Double-gloved (Butyl/Nitrile) | Lab Coat / Apron | Required (in Fume Hood) |
| Handling Spills | Goggles & Face Shield | Heavy-duty Butyl Gloves | Chemical-resistant Suit | NIOSH-approved Respirator |
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). TeamChem.
- Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia.
- Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
- 4-Piperidinopiperidine - Safety Data Sheet. (n.d.). Antibodies.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
- SAFETY DATA SHEET - Piperazine. (2018, January 18). Thermo Fisher Scientific.
- Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec, LLC.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Safety Data Sheet - Piperidine. (n.d.). Chemsavers.
- SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. (2009, June 15). Fisher Scientific.
- Safety Data Sheet - 2-(piperidin-3-yl)pyrazine. (2017, December 1). Key Organics.
- Pyrazine-2-carboxylic acid - Safety Data Sheet. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - Pyrazine. (2010, November 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. (2025, September 18). Alfa Aesar.
- Safety Data Sheet: Piperidine PEPTIPURE®. (n.d.). Carl ROTH.
- Pyrazine. (n.d.). In Wikipedia.
- Piperidines. (n.d.). BOC Sciences.
- Piperazine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. falseguridad.com [falseguridad.com]
- 9. velsafe.com [velsafe.com]
- 10. teamchem.co [teamchem.co]
- 11. peptide.com [peptide.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


